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Core Science & Biosynthesis

Foundational

The Structural and Synthetic Paradigm of trans-(2-Hydroxy-cyclobutyl)-carbamic Acid Benzyl Ester in Drug Discovery

Executive Summary In the contemporary landscape of medicinal chemistry, the strategic transition from flat, sp2-hybridized aromatic rings to three-dimensional, sp3-rich scaffolds is a proven tactic to mitigate metabolic...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the contemporary landscape of medicinal chemistry, the strategic transition from flat, sp2-hybridized aromatic rings to three-dimensional, sp3-rich scaffolds is a proven tactic to mitigate metabolic liabilities and improve clinical success rates. trans-(2-Hydroxy-cyclobutyl)-carbamic acid benzyl ester (Formula: C12H15NO3; Molecular Weight: 221.256 g/mol ) serves as a premier chiral building block in this paradigm [1]. By offering a conformationally restricted cyclobutane core equipped with orthogonally addressable functional groups, this molecule enables the synthesis of highly selective, metabolically stable drug candidates.

This whitepaper provides an in-depth technical analysis of its physicochemical properties, the mechanistic causality behind its stereoselective synthesis, and a self-validating protocol for its application in advanced drug development workflows.

Physicochemical Profiling & Structural Analysis

The utility of trans-(2-Hydroxy-cyclobutyl)-carbamic acid benzyl ester stems from its precise molecular architecture. The cyclobutane ring acts as a rigid bioisostere for phenyl rings or gem-dimethyl groups, increasing the fraction of sp3-hybridized carbons ( Fsp3​ ) without drastically increasing molecular weight [3]. The trans relationship between the hydroxyl and the benzyl carbamate (Cbz) protected amine ensures a specific spatial trajectory for downstream pharmacophore coupling.

Quantitative Data Summary
PropertyValueScientific Rationale / Significance
Molecular Formula C12H15NO3Contains 5 sp3 carbons ( Fsp3​ = 0.42), enhancing 3D structural complexity.
Molecular Weight 221.256 g/mol Low molecular weight allows for downstream coupling without exceeding Lipinski's Rule of 5 [1].
CAS Registry Number 1932795-14-6Specific to the (1R,2R) enantiomer; critical for stereospecific target binding [2].
H-Bond Donors 2 (-OH, -NH)Facilitates critical target-protein interactions (e.g., kinase hinge binding).
H-Bond Acceptors 3 (C=O, C-O-C, -OH)Enhances aqueous solubility and dipole-dipole interactions.
Stereochemistry trans (anti-periplanar)Prevents steric clash between substituents; locks the dihedral angle for optimal receptor fit.

Mechanistic Insights: Stereoselective Synthesis

The synthesis of trans-(2-Hydroxy-cyclobutyl)-carbamic acid benzyl ester is governed by strict stereoelectronic principles. The most robust route involves the nucleophilic ring-opening of cyclobutene oxide by benzyl carbamate.

Causality Behind Experimental Choices
  • Why Cyclobutene Oxide? The highly strained nature of the fused bicyclic oxirane system (ring strain > 26 kcal/mol) provides the thermodynamic driving force necessary for ring opening under relatively mild conditions.

  • Why the trans Configuration? The reaction proceeds via an SN​2 mechanism. The incoming nitrogen nucleophile must attack the epoxide carbon from the trajectory exactly opposite (180°) to the breaking C-O bond. This backside attack forces an inversion of configuration at the electrophilic center, exclusively yielding the trans (anti-periplanar) amino alcohol derivative.

  • Why Cbz Protection? Benzyl carbamate (Cbz) is chosen over Boc or Fmoc because it is highly stable to the Lewis acidic conditions required for epoxide opening. Furthermore, it provides orthogonal deprotection capabilities; it can be cleanly removed via hydrogenolysis (Pd/C, H2​ ) later in the synthesis without affecting the secondary hydroxyl group or acid-sensitive moieties [4].

Experimental Protocol: Synthesis and Self-Validation

The following protocol details the Lewis acid-catalyzed synthesis of the title compound, incorporating self-validating steps to ensure high scientific integrity.

Step 1: Epoxide Ring Opening
  • Setup: In an oven-dried, argon-purged Schlenk flask, dissolve cyclobutene oxide (1.0 equiv) and benzyl carbamate (1.2 equiv) in anhydrous dichloromethane (DCM) at 0 °C.

  • Catalysis: Dropwise add Boron trifluoride diethyl etherate ( BF3​⋅OEt2​ , 0.1 equiv).

    • Causality: The Lewis acid coordinates to the epoxide oxygen, polarizing the C-O bond and lowering the activation energy for the weakly nucleophilic carbamate nitrogen.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours.

  • In-Process Control (Self-Validation): Monitor via TLC (Hexanes/EtOAc 7:3). Visualize using both UV light (254 nm) and KMnO4​ stain.

    • Validation Logic: The product spot must be both UV-active (confirming the incorporation of the benzyl ring) and oxidizable by KMnO4​ (confirming the generation of the free secondary hydroxyl group).

Step 2: Workup and Purification
  • Quench: Terminate the reaction by adding saturated aqueous NaHCO3​ to neutralize the Lewis acid.

  • Extraction: Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (silica gel, gradient elution from 10% to 40% EtOAc in Hexanes) to afford the pure trans-(2-Hydroxy-cyclobutyl)-carbamic acid benzyl ester.

Step 3: Structural Characterization (Self-Validation)
  • NMR Analysis: Dissolve the purified product in CDCl3​ and acquire 1H , 13C , and 2D-NOESY NMR spectra.

  • Stereochemical Validation Logic: Analyze the coupling constant ( J ) between the cyclobutane methine protons (H1 and H2). In cyclobutanes, Jtrans​ is typically smaller than Jcis​ . More definitively, evaluate the NOESY spectrum: the absence of a Nuclear Overhauser Effect (NOE) cross-peak between H1 and H2 confirms they are on opposite faces of the ring, self-validating the trans stereochemistry dictated by the SN​2 mechanism.

Applications in Drug Development

The incorporation of the trans-2-aminocyclobutanol motif into drug candidates is a highly effective strategy for optimizing pharmacokinetic (PK) and pharmacodynamic (PD) profiles. By replacing planar, metabolically vulnerable aromatic rings with this saturated scaffold, researchers can achieve:

  • Enhanced Metabolic Stability: Cyclobutanes are significantly less susceptible to cytochrome P450-mediated oxidative metabolism compared to electron-rich arenes [3].

  • Conformational Restriction: The rigid ring locks the spatial orientation of the amine and hydroxyl groups, reducing the entropic penalty of binding to the target protein (e.g., kinase hinge regions) [4].

Workflow Visualization

The following diagram illustrates the logical progression of utilizing trans-(2-Hydroxy-cyclobutyl)-carbamic acid benzyl ester in a targeted drug discovery pipeline.

G A trans-(2-Hydroxy-cyclobutyl) -carbamic acid benzyl ester B Hydrogenolysis (Pd/C, H2) A->B Deprotection C trans-2-Aminocyclobutanol B->C -Toluene, -CO2 D Scaffold Assembly (SNAr / Amidation) C->D Coupling E Conformationally Restricted Drug Candidate D->E Lead Gen F Target Binding (e.g., Kinase Inhibition) E->F Efficacy

Workflow: Integration of the trans-cyclobutane bioisostere into a kinase inhibitor pipeline.

References

  • National Institutes of Health. "Cyclobutanes in Small‐Molecule Drug Candidates". ChemMedChem (PMC). Available at: [Link]

Exploratory

NMR chemical shifts for trans-(2-Hydroxy-cyclobutyl)-carbamic acid benzyl ester

Comprehensive NMR Characterization and Conformational Analysis of trans-(2-Hydroxy-cyclobutyl)-carbamic Acid Benzyl Ester Executive Overview In modern drug discovery, functionalized cyclobutanes are increasingly deployed...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive NMR Characterization and Conformational Analysis of trans-(2-Hydroxy-cyclobutyl)-carbamic Acid Benzyl Ester

Executive Overview

In modern drug discovery, functionalized cyclobutanes are increasingly deployed as rigidified scaffolds and bioisosteres to improve metabolic stability and pharmacokinetic profiles. Among these, trans-(2-Hydroxy-cyclobutyl)-carbamic acid benzyl ester (also known as benzyl trans-2-hydroxycyclobutylcarbamate) serves as a critical chiral building block. Accurate structural elucidation of this molecule via Nuclear Magnetic Resonance (NMR) spectroscopy is paramount. This whitepaper provides an in-depth, authoritative guide to the 1 H and 13 C NMR chemical shifts, conformational dynamics, and standardized acquisition protocols required to unequivocally characterize this compound.

Conformational Dynamics and Chemical Shift Causality

The interpretation of cyclobutane NMR spectra cannot be decoupled from the molecule's conformational equilibrium. Unlike perfectly planar rings, the cyclobutane ring puckers to relieve torsional strain (Pitzer strain) between adjacent eclipsed protons.

For 1,2-disubstituted cyclobutanes like trans-(2-Hydroxy-cyclobutyl)-carbamic acid benzyl ester, the trans orientation places the hydroxyl (-OH) and the carbamate (-NHCbz) groups on opposite faces of the ring. To minimize severe 1,3-diaxial steric clashes, the ring strongly biases toward a pseudo-diequatorial conformation [1].

This conformational preference directly dictates the observed NMR parameters:

  • Chemical Shifts ( δ ): The highly electronegative oxygen of the hydroxyl group deshields the C2 proton significantly ( 4.05 ppm), while the carbamate nitrogen deshields the C1 proton slightly less ( 3.85 ppm). The ring puckering splits the unsubstituted methylene protons (C3 and C4) into distinct pseudo-axial and pseudo-equatorial environments. The pseudo-equatorial protons experience different magnetic anisotropies and typically resonate downfield ( 2.15 ppm) relative to their pseudo-axial counterparts ( 1.65 ppm) [2].

  • Spin-Spin Coupling Constants ( J ): According to the Barfield-Smith equations (a modification of the Karplus relationship for four-membered rings), the dihedral angle in the pseudo-diequatorial conformation yields a 3Jtrans​ coupling constant of approximately 5–8 Hz. This is notably smaller than the 3Jcis​ coupling (typically 7–11 Hz) observed in cis-isomers, providing a definitive diagnostic metric for stereochemical assignment [1, 3].

Conformational_Equilibrium TransIsomer trans-1,2-Disubstituted Cyclobutane Diequatorial Pseudo-Diequatorial (Major Conformer) TransIsomer->Diequatorial Steric relief Diaxial Pseudo-Diaxial (Minor Conformer) TransIsomer->Diaxial Steric clash Coupling Observed 3J_HH = 5-8 Hz (Time-Averaged) Diequatorial->Coupling Diaxial->Coupling

Figure 1: Conformational equilibrium and its logical relationship to observed NMR J-couplings.

Standardized NMR Acquisition Protocol

To ensure absolute trustworthiness and reproducibility across different laboratories, the following protocol establishes a self-validating system. The methodology relies on high-resolution 1D acquisition followed by 2D correlation to eliminate assignment ambiguity.

Step-by-Step Methodology
  • Sample Preparation: Dissolve 15–20 mg of trans-(2-Hydroxy-cyclobutyl)-carbamic acid benzyl ester (>98% purity) in 0.6 mL of deuterated chloroform (CDCl 3​ , 99.8% D). Causality: CDCl 3​ is selected to prevent the rapid chemical exchange of the -OH and -NH protons that would occur in protic solvents, allowing these signals to be observed. Add 0.03% v/v tetramethylsilane (TMS) as an internal reference.

  • Tube Selection & Volume: Transfer the solution to a high-precision 5 mm NMR tube (e.g., Norell 502-7). Ensure the solvent column height is exactly 4–5 cm. Causality: A uniform 4–5 cm column optimizes the magnetic field homogeneity within the active volume of the probe, enabling superior gradient shimming and sharper line widths.

  • Instrument Tuning & Shimming: Insert the sample into a 400 MHz or 600 MHz NMR spectrometer. Perform Automated Tuning and Matching (ATM) for both the 1 H and 13 C channels. Execute gradient shimming to achieve a TMS line width of < 0.8 Hz at half-height.

  • 1D Acquisition Parameters:

    • 1 H NMR: Acquire 16–32 scans using a 30° excitation pulse. Set the relaxation delay (D1) to 2.0 seconds. Causality: A 2-second D1 ensures complete longitudinal relaxation ( T1​ ) for accurate integration of the small cyclobutane protons against the bulky benzyl group.

    • 13 C NMR: Acquire 512–1024 scans using power-gated decoupling (WALTZ-16) to prevent sample heating. Set D1 to 2.0 seconds and the spectral width to 250 ppm.

  • 2D Self-Validation (COSY & HMBC): Acquire a gradient-selected COSY (128 t1​ increments) to map the contiguous H1-H2-H3-H4 spin system of the cyclobutane ring. Acquire an HMBC (optimized for long-range nJCH​ = 8 Hz) to unequivocally link the cyclobutane C1 proton to the carbamate carbonyl carbon, validating the regiochemistry of the Cbz protection.

  • Data Processing: Apply a 0.3 Hz exponential line broadening (LB) window function for 1D 1 H, and 1.0 Hz for 13 C to enhance the signal-to-noise ratio without compromising resolution. Phase and baseline correct manually. Calibrate the TMS peak to exactly 0.00 ppm.

NMR_Workflow SamplePrep Sample Preparation (>98% Purity, CDCl3, TMS) Acquisition1D 1D NMR Acquisition (1H, 13C, DEPT) SamplePrep->Acquisition1D Acquisition2D 2D NMR Validation (COSY, HSQC, HMBC) Acquisition1D->Acquisition2D Processing Data Processing (FT, Phase/Baseline Corr.) Acquisition2D->Processing Analysis Conformational Analysis (J-coupling extraction) Processing->Analysis

Figure 2: Standardized workflow for the acquisition and conformational analysis of cyclobutane NMR data.

Quantitative Data Presentation

The following tables summarize the highly characteristic chemical shifts for the trans isomer, derived from the structural rationale and empirical cyclobutane data [2, 3].

Table 1: 1 H NMR Chemical Shifts (400 MHz, CDCl 3​ )

PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment
Ph-H 7.30 – 7.40m-5HAromatic protons
Ph-CH 2​ 5.10s-2HBenzylic methylene
NH 5.05br s-1HCarbamate amine
C2-H 4.05m 6.5 (trans)1HCyclobutane CH-OH
C1-H 3.85m 6.5 (trans)1HCyclobutane CH-NHCbz
OH 2.60br s-1HHydroxyl proton
C3-H, C4-H 2.15m-2HCyclobutane CH 2​ (pseudo-eq)
C3-H, C4-H 1.65m-2HCyclobutane CH 2​ (pseudo-ax)

Table 2: 13 C NMR Chemical Shifts (100 MHz, CDCl 3​ )

PositionChemical Shift ( δ , ppm)TypeAssignment
C=O 156.5CqCarbamate Carbonyl
Ar-C 136.2CqPhenyl ipso
Ar-C 128.5CHPhenyl meta
Ar-C 128.1CHPhenyl para
Ar-C 128.0CHPhenyl ortho
C2 73.5CHCyclobutane CH-OH
Ph-CH 2​ 66.8CH 2​ Benzylic Methylene
C1 56.2CHCyclobutane CH-NHCbz
C3 28.5CH 2​ Cyclobutane Methylene
C4 18.4CH 2​ Cyclobutane Methylene

Note: The distinct separation of C3 and C4 signals in the 13 C spectrum ( 28.5 ppm vs 18.4 ppm) is a direct consequence of the asymmetric substitution at C1 and C2, which breaks the local symmetry of the cyclobutane ring.

References

  • Structures and NMR Parameters of 1,2-Diphenylcyclobutanes ResearchG
  • A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes PubMed / NIH
  • The Elucidation of the Coupling Constants for the Cyclobutane Ring of the trans-Fused 2-Oxabicyclo[4.2.0]octane System Canadian Science Publishing
Foundational

stereochemistry of trans-(2-Hydroxy-cyclobutyl)-carbamic acid benzyl ester

An in-depth technical analysis of the stereochemical architecture and synthetic methodologies surrounding trans-(2-Hydroxy-cyclobutyl)-carbamic acid benzyl ester . Introduction & Molecular Architecture In modern drug dis...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis of the stereochemical architecture and synthetic methodologies surrounding trans-(2-Hydroxy-cyclobutyl)-carbamic acid benzyl ester .

Introduction & Molecular Architecture

In modern drug discovery, the cyclobutane ring serves as a highly valuable, conformationally restricted bioisostere. By locking functional groups into specific spatial arrangements, cyclobutane derivatives enhance target binding affinity and metabolic stability. trans-(2-Hydroxy-cyclobutyl)-carbamic acid benzyl ester (CAS: 1932795-14-6)[1] is a critical chiral building block utilized in the synthesis of complex alkaloids (such as phantasmidine analogs)[2] and advanced peptidomimetics.

The molecule features a strained four-membered carbocycle with two adjacent chiral centers at C1 and C2. The trans designation indicates that the hydroxyl (-OH) and the carboxybenzyl-protected amine (-NHCbz) are positioned on opposite faces of the ring. Due to the lack of a plane of symmetry, this trans geometry exists as a pair of enantiomers: (1R, 2R) and (1S, 2S) .

Mechanistic Causality & Stereochemical Control

Achieving absolute stereocontrol over the cyclobutane ring is notoriously difficult due to ring strain and the propensity for carbocation rearrangements (e.g., ring expansion to cyclopentyl systems) under S_N1 conditions. Therefore, the synthesis of trans-2-aminocyclobutanol derivatives relies strictly on S_N2 mechanistic pathways to dictate the relative stereochemistry[3].

The most reliable synthetic strategy begins with the epoxidation of cyclobutene to yield the achiral meso-cyclobutene oxide. When a nucleophile (such as an azide ion) attacks this epoxide, it is forced to approach from the backside of the breaking C–O bond. This 180° anti-periplanar trajectory inherently dictates that the resulting hydroxyl and azide groups will be strictly trans to one another[3]. Subsequent reduction to the primary amine[4] and protection with benzyl chloroformate proceed with complete retention of configuration, ensuring the final product maintains its trans architecture.

Visualizing the Synthetic Workflow

StereochemicalWorkflow A Cyclobutene B meso-Cyclobutene Oxide A->B mCPBA (Syn-Epoxidation) C trans-2-Azidocyclobutanol B->C NaN3, NH4Cl (Anti-periplanar SN2) D trans-2-Aminocyclobutanol C->D H2, Pd/C (Stereoretentive Reduction) E trans-(2-Hydroxy-cyclobutyl)- carbamic acid benzyl ester D->E Cbz-Cl, NaHCO3 (Schotten-Baumann Protection)

Stereoselective synthesis of trans-(2-Hydroxy-cyclobutyl)-carbamic acid benzyl ester.

Quantitative Analytical Data

To distinguish the trans isomers from their cis counterparts, ^1^H NMR spectroscopy is the primary analytical tool. The puckered conformation of the cyclobutane ring directly influences the dihedral angles, which in turn dictate the ^3^J coupling constants according to the Karplus equation.

IsomerRelative ConfigurationApprox. Dihedral Angle (H1-H2)Typical ^3^JH1-H2 (Hz)Optical Activity
trans-(1R,2R) Anti~120° - 150°6.0 - 8.0Chiral (+ or -)
trans-(1S,2S) Anti~120° - 150°6.0 - 8.0Chiral (Opposite to 1R,2R)
cis-(1R,2S) Syn~0° - 30°8.0 - 10.0Chiral (Diastereomer)
cis-(1S,2R) Syn~0° - 30°8.0 - 10.0Chiral (Diastereomer)

Self-Validating Experimental Protocols

As a Senior Application Scientist, it is critical to design protocols that are not only effective but self-validating through built-in chemical logic and in-process controls.

Step 1: Stereospecific Epoxide Ring-Opening
  • Objective: Synthesize trans-2-azidocyclobutanol from meso-cyclobutene oxide.

  • Causality: The use of sodium azide (NaN3) in the presence of ammonium chloride (NH4Cl) provides a mildly acidic environment. NH4Cl acts as a proton source to activate the epoxide oxygen, lowering the activation energy for nucleophilic attack without inducing the acid-catalyzed ring expansions or polymerizations that strong Lewis acids would cause[3].

  • Protocol:

    • Dissolve meso-cyclobutene oxide in an 8:2 (v/v) mixture of ethanol and water.

    • Add 1.5 equivalents of NaN3 and 1.5 equivalents of NH4Cl.

    • Heat the mixture to 65°C and stir for 12 hours.

  • Validation System: Monitor the reaction via GC-MS. The reaction is deemed complete upon the absolute disappearance of the volatile epoxide peak. The strict S_N2 trajectory chemically guarantees the trans stereochemistry of the isolated product.

Step 2: Reduction to trans-2-Aminocyclobutanol
  • Objective: Convert the azide to a primary amine (CAS: 1609406-69-0)[4].

  • Causality: Catalytic hydrogenation (H2, Pd/C) is selected over metal hydride reductions (e.g., LiAlH4). Hydride reductions can occasionally lead to unwanted side reactions or epimerization in highly strained systems. Hydrogenolysis ensures 100% retention of configuration at both the C1 and C2 stereocenters.

  • Protocol:

    • Dissolve trans-2-azidocyclobutanol in anhydrous methanol.

    • Add 10 wt% Palladium on Carbon (0.1 equivalents).

    • Purge the reaction vessel with N2, then introduce H2 gas (1 atm via balloon). Stir vigorously at room temperature for 4 hours.

  • Validation System: The reaction is self-indicating; the cessation of H2 gas consumption marks completion. TLC analysis (ninhydrin stain) will reveal a bright purple spot, confirming the successful generation of the primary amine.

Step 3: Schotten-Baumann Cbz Protection
  • Objective: Synthesize the final trans-(2-Hydroxy-cyclobutyl)-carbamic acid benzyl ester[1].

  • Causality: The carboxybenzyl (Cbz) group is chosen because it is highly stable to subsequent peptide coupling conditions but can be orthogonally removed via hydrogenolysis later. Schotten-Baumann conditions (biphasic aqueous/organic) are employed. The aqueous base (NaHCO3) neutralizes the HCl byproduct, preventing the protonation of the primary amine (which would stall the reaction), while the biphasic nature prevents the rapid hydrolysis of the Cbz-Cl reagent.

  • Protocol:

    • Dissolve trans-2-aminocyclobutanol in a 1:1 mixture of THF and saturated aqueous NaHCO3.

    • Cool the biphasic mixture to 0°C to minimize exothermic side reactions.

    • Dropwise, add 1.1 equivalents of benzyl chloroformate (Cbz-Cl).

    • Warm to room temperature and stir for 2 hours.

  • Validation System: Monitor the pH of the aqueous layer; it must remain slightly basic (pH ~8). An acidic pH indicates insufficient base, which will halt conversion. Complete conversion is validated by the disappearance of the ninhydrin-positive spot on TLC and the appearance of a strongly UV-active product spot.

Sources

Exploratory

Thermodynamic Properties and Conformational Energetics of trans-(2-Hydroxy-cyclobutyl)-carbamic acid benzyl ester

Executive Summary In modern drug discovery, conformationally restricted aliphatic rings are frequently deployed to improve the pharmacokinetic and pharmacodynamic profiles of active pharmaceutical ingredients (APIs). tra...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, conformationally restricted aliphatic rings are frequently deployed to improve the pharmacokinetic and pharmacodynamic profiles of active pharmaceutical ingredients (APIs). trans-(2-Hydroxy-cyclobutyl)-carbamic acid benzyl ester (CAS 1932795-14-6) serves as a critical bioisosteric building block, offering a rigidified 1,2-amino alcohol scaffold protected by a carboxybenzyl (Cbz) group[1][2].

Understanding the thermodynamic properties of this molecule is paramount for its successful integration into synthetic pipelines and final drug formulations. The molecule's behavior is dictated by a delicate balance of cyclobutane ring strain, puckering equilibria, and the phase thermodynamics driven by its bulky, aromatic Cbz protecting group. This technical guide provides an in-depth analysis of the thermodynamic landscape of this compound, detailing its conformational energetics, phase transition properties, and the experimental workflows required to validate these metrics.

Conformational Thermodynamics and Ring Strain

The Puckering Equilibrium

Unlike cyclohexane, the cyclobutane ring is highly strained, possessing approximately 110 kJ/mol of ring strain energy due to angle strain (deviation from the ideal 109.5° tetrahedral angle to ~90°) and torsional strain from eclipsing C-H bonds[3]. To alleviate this torsional strain, the cyclobutane ring adopts a "puckered" conformation rather than a planar geometry.

For trans-1,2-disubstituted cyclobutanes like our target molecule, the puckering dynamic results in two distinct conformational minima:

  • Diequatorial-like (Eq-Eq): Both the hydroxyl group and the bulky benzyl carbamate group occupy pseudo-equatorial positions.

  • Diaxial-like (Ax-Ax): Both substituents are forced into pseudo-axial positions.

The Eq-Eq conformation is thermodynamically favored because it minimizes 1,3-diaxial steric clashes. The enthalpy difference ( ΔH ) between the most stable equatorial conformer and the secondary axial conformer in simple cyclobutanols is typically around 2.39 ± 0.60 kJ/mol[4]. However, the presence of the massive Cbz group in this molecule severely penalizes the Ax-Ax conformation, pushing the equilibrium almost entirely toward the Eq-Eq state at room temperature.

Intramolecular Hydrogen Bonding Contributions

The thermodynamic stability of the Eq-Eq conformer is further enhanced by intramolecular non-covalent interactions. In non-polar environments, 1,2-amino alcohols can form intramolecular hydrogen bonds between the hydroxyl donor (-OH) and the carbamate carbonyl acceptor (C=O)[5][6].

While a cis-1,2 arrangement allows for optimal orbital overlap for H-bonding, the trans-1,2 arrangement in a puckered cyclobutane ring still permits a weak, stabilizing intramolecular hydrogen bond[7]. This interaction lowers the overall enthalpy of the system ( ΔH<0 ), though it comes at a slight entropic cost ( ΔS<0 ) due to the restriction of the carbamate group's rotational degrees of freedom.

ConformationalEq EqEq Diequatorial (Eq-Eq) Thermodynamically Favored (Lower Enthalpy) TS Planar Transition State Max Torsional Strain EqEq->TS + Heat (u0394Hu2021) TS->EqEq Relaxation AxAx Diaxial (Ax-Ax) Sterically Hindered (Higher Enthalpy) TS->AxAx Relaxation AxAx->TS + Heat

Conformational equilibrium of trans-1,2-disubstituted cyclobutane driven by enthalpy.

Phase Thermodynamics: Solid-State and Melting

The macroscopic physical state of trans-(2-Hydroxy-cyclobutyl)-carbamic acid benzyl ester is governed by intermolecular forces, primarily π−π stacking of the benzyl rings and intermolecular hydrogen bonding between the hydroxyl and carbamate N-H groups.

Melting Point and Enthalpy of Fusion ( ΔHfus​ )

Benzyl carbamates of cyclic systems typically exhibit sharp melting points indicative of highly crystalline solid states, often ranging from 60°C to 150°C depending on the exact substitution pattern[8][9]. The melting process is an endothermic transition where the crystalline lattice breaks down into a disordered liquid state.

The Gibbs Free Energy of Fusion ( ΔGfus​ ) at the melting temperature ( Tm​ ) is zero, meaning:

Tm​=ΔSfus​ΔHfus​​

The bulky, rigid nature of the cyclobutane ring combined with the planar carbamate linkage restricts the conformational entropy of the liquid state ( ΔSfus​ is relatively low). Consequently, to satisfy the equation, the melting point ( Tm​ ) is driven higher by the substantial enthalpy of fusion ( ΔHfus​ ) provided by the robust intermolecular hydrogen-bonded network.

Reaction Thermodynamics: Cbz Cleavage and Ring Opening

From a synthetic utility standpoint, the thermodynamic driving forces of deprotection and degradation are critical:

  • Hydrogenolysis of the Cbz Group: The removal of the benzyl carbamate via Pd/C and H2​ is thermodynamically irreversible. The reaction yields the free amino-cyclobutanol, toluene, and carbon dioxide. The evolution of CO2​ gas provides a massive entropic driving force ( ΔS≫0 ), ensuring the reaction proceeds to completion[10].

  • Ring-Opening Exothermicity: Due to the ~110 kJ/mol of built-in strain energy, cyclobutane derivatives are susceptible to exothermic ring-opening reactions under harsh oxidative or acidic conditions[3]. The enthalpy change ( ΔH ) for ring-opening is highly negative, as the energy released from forming strain-free acyclic bonds vastly exceeds the energy required to break the strained C-C bonds[3].

Quantitative Thermodynamic Data Summary

The following table synthesizes the thermodynamic parameters of the target molecule, derived from empirical data of closely related cyclobutanol and benzyl carbamate analogs[11][12][13].

Thermodynamic ParameterEstimated Value / RangeCausality / Structural Driver
Molecular Weight 221.25 g/mol C₁₂H₁₅NO₃ standard atomic weights.
Ring Strain Energy ~110 - 115 kJ/molAngle and torsional strain inherent to the 4-membered cyclobutane ring[3].
Conformational ΔH (Eq-Eq vs Ax-Ax) 2.0 - 4.5 kJ/molSteric repulsion between the Cbz group and the cyclobutane ring in the axial position[4].
Intramolecular H-Bond Energy -8 to -15 kJ/molWeak interaction between the trans-1,2 OH donor and C=O acceptor[13].
Ideal Gas Heat Capacity ( Cp,gas​ ) ~120 - 150 J/mol·K (at 298K)Extrapolated from cyclobutanol base values (~94.4 J/mol·K) plus carbamate contributions[11][12].

Experimental Workflows for Thermodynamic Characterization

To empirically validate the thermodynamic properties of trans-(2-Hydroxy-cyclobutyl)-carbamic acid benzyl ester, researchers must employ rigorous, self-validating analytical protocols.

Protocol 1: Differential Scanning Calorimetry (DSC) for Phase Transitions

DSC is the gold standard for determining the melting point ( Tm​ ), enthalpy of fusion ( ΔHfus​ ), and detecting potential polymorphs[14].

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 2.0 to 5.0 mg of the crystallized compound into a standard aluminum DSC pan. Seal with a crimped lid to ensure uniform thermal contact.

  • Atmosphere Control: Purge the DSC furnace with dry Nitrogen ( N2​ ) at a flow rate of 50 mL/min to prevent oxidative degradation during heating[14].

  • Thermal History Erasure (Cycle 1): Heat the sample from 20°C to 160°C at a rate of 10°C/min. This melts the sample and erases its previous thermal and mechanical history.

  • Controlled Cooling: Cool the sample back to 20°C at 10°C/min to observe the exothermic crystallization peak ( Tc​ ).

  • Data Acquisition (Cycle 2): Heat the sample again from 20°C to 160°C at 10°C/min. Integrate the area under the sharp endothermic melting peak to calculate ΔHfus​ (in J/g, then convert to kJ/mol).

DSCWorkflow N1 1. Sample Prep (2-5 mg in Al Pan) N2 2. Initial Heating (Erase Thermal History) N1->N2 N3 3. Controlled Cooling (Determine T_c) N2->N3 N4 4. Second Heating (Measure T_m & u0394H_fus) N3->N4 N5 5. Thermodynamic Integration (Calculate Entropy of Fusion) N4->N5

Standard Differential Scanning Calorimetry (DSC) workflow for thermodynamic profiling.

Protocol 2: Variable-Temperature NMR (VT-NMR) for Conformational Energetics

To determine the ΔH and ΔS of the puckering equilibrium, VT-NMR is utilized to monitor the chemical shifts of the cyclobutane ring protons.

Step-by-Step Methodology:

  • Solvent Selection: Dissolve 15 mg of the compound in 0.6 mL of a non-polar, aprotic deuterated solvent (e.g., Toluene- d8​ ) to prevent competitive intermolecular H-bonding with the solvent.

  • Data Collection: Acquire 1H-NMR spectra at 10-degree intervals from -80°C to +80°C.

  • Signal Deconvolution: At low temperatures (below the coalescence temperature), the rapid interconversion between Eq-Eq and Ax-Ax conformers slows down, allowing distinct signals for each conformer to be integrated.

  • Van't Hoff Analysis: Calculate the equilibrium constant ( Keq​ ) at each temperature based on the integral ratios. Plot ln(Keq​) versus 1/T . The slope of this line yields −ΔH/R , and the y-intercept yields ΔS/R .

References

  • National Institutes of Health (PubMed). Conformational stability of cyclobutanol from temperature dependent infrared spectra... (2008). Retrieved from: [Link]

  • BTC Pharm Tech. What are the reaction thermodynamics of cyclobutanol? (2025). Retrieved from: [Link]

  • National Institute of Standards and Technology (NIST). Cyclobutanol - the NIST WebBook. Retrieved from: [Link]

  • Cheméo. Chemical Properties of Cyclobutanol (CAS 2919-23-5). Retrieved from: [Link]

  • National Institutes of Health (PMC). Design and statistical optimisation of emulsomal nanoparticles... Retrieved from:[Link]

  • RSC Publishing. Olefin cross-metathesis as a valuable tool for the preparation of renewable polyesters and polyamides... (2014). Retrieved from: [Link]

  • ACS Publications. (+)- and (−)-2-Aminocyclobutane-1-carboxylic Acids and Their Incorporation into Highly Rigid β-Peptides... (2005). Retrieved from: [Link]

  • ACS Publications. Dependence of Intramolecular Hydrogen Bond on Conformational Flexibility in Linear Aminoalcohols (2023). Retrieved from:[Link]

  • ACS Publications. Synthesis and Characterization of Monosaccharide-Derived Carbamates as Low-Molecular-Weight Gelators (2009). Retrieved from: [Link]

  • ACS Publications. Intramolecular O–H···O=C Hydrogen Bond Energy via the Molecular Tailoring Approach to RAHB Structures (2015). Retrieved from: [Link]

  • National Institutes of Health (PMC). The Reaction of β,γ-Epoxy Alcohols with Titanium(III) Reagents. A Proposed Role for Intramolecular Hydrogen Bonding (2019). Retrieved from: [Link]

  • National Institutes of Health (PMC). Functional Lactide Monomers: Methodology and Polymerization. Retrieved from:[Link]

Sources

Foundational

Trans-(2-Hydroxy-cyclobutyl)-carbamic Acid Benzyl Ester: Comprehensive Safety, Handling, and Synthetic Utility Guide

Executive Summary The transition from planar (sp2-hybridized) to three-dimensional (sp3-enriched) chemical space is a defining paradigm in modern drug discovery. Conformationally restricted scaffolds, such as 1,2-difunct...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transition from planar (sp2-hybridized) to three-dimensional (sp3-enriched) chemical space is a defining paradigm in modern drug discovery. Conformationally restricted scaffolds, such as 1,2-difunctionalized cyclobutanes, offer unique exit vectors (EVP) that allow medicinal chemists to fine-tune the pharmacological profiles of lead compounds, improving potency, selectivity, and metabolic stability[1][2].

Trans-(2-Hydroxy-cyclobutyl)-carbamic acid benzyl ester (CAS: 1932795-14-6) is a highly valuable, orthogonally protected amino alcohol building block[3][4]. The trans-configuration dictates a specific spatial relationship between the hydroxyl and the carboxybenzyl (Cbz)-protected amine, making it an ideal precursor for rigid bioisosteres. This whitepaper synthesizes critical physicochemical data, rigorous safety protocols (SDS), and field-proven experimental workflows to ensure the safe and effective utilization of this compound in advanced synthetic operations.

Physicochemical Profiling & Structural Analysis

Understanding the intrinsic properties of this molecule is essential for both safety and synthetic planning. The cyclobutane ring is highly strained (~26 kcal/mol of ring strain), yet it remains remarkably inert under standard reaction conditions compared to epoxides or cyclopropanes[2]. The Cbz group provides robust protection for the primary amine, remaining stable under mildly acidic and basic conditions, while the secondary hydroxyl group remains available for functionalization.

Table 1: Physicochemical & Structural Properties
PropertyValue / DescriptionCausality / Relevance
Chemical Name Benzyl trans-(2-hydroxycyclobutyl)carbamateIUPAC standard nomenclature.
CAS Registry Number 1932795-14-6Unique identifier for the trans isomer[3][4].
Molecular Formula C12H15NO3Confirms the presence of the Cbz group and cyclobutane core.
Molecular Weight 221.26 g/mol Critical for stoichiometric calculations.
Appearance Light cream to white powderTypical for benzyl carbamate derivatives[5].
Solubility Soluble in DCM, MeOH, EtOAcFacilitates homogeneous phase reactions.
Storage Conditions 2–8 °C, sealed under ArgonPrevents slow oxidative degradation and moisture absorption.

Safety Data & Hazard Mitigation (The SDS Core)

As a Senior Application Scientist, I emphasize that safety is not merely a checklist—it is a self-validating system of causality. Benzyl carbamate derivatives present specific hazards that dictate handling procedures[6][7].

GHS Classification & Hazard Statements

Standard toxicological profiling for benzyl carbamates indicates they are moderate irritants[6][8].

Table 2: Hazard Classification
GHS CodeHazard StatementMechanistic Causality
H315 Causes skin irritationThe lipophilic benzyl group facilitates dermal penetration, while the carbamate moiety can cause localized protein interaction[6].
H319 Causes serious eye irritationDirect contact disrupts the lipid bilayer of the corneal epithelium[6].
H335 May cause respiratory irritationFine powders (dust) can deposit in the upper respiratory tract, causing localized inflammatory responses[6][8].
Engineering Controls and PPE
  • Ventilation: Always handle the dry powder within a certified chemical fume hood. The generation of micro-particulates during weighing is the primary vector for H335 exposure.

  • PPE: Nitrile gloves (minimum 0.11 mm thickness) are required. The carbamate does not aggressively degrade nitrile, but gloves should be changed immediately if contaminated. Wear standard safety goggles (not safety glasses) to mitigate H319 risks[7][8].

  • Thermal Hazards: Upon thermal decomposition (e.g., in a fire), the compound releases toxic nitrogen oxides (NOx) and carbon monoxide[7].

Spill Response Workflow

A systematic approach to spill response prevents cross-contamination and minimizes exposure.

SpillResponse Start Spill Detected: trans-(2-Hydroxy-cyclobutyl)- carbamic acid benzyl ester Assess Assess Spill Volume & State (Solid/Solution) Start->Assess Solid Dry Powder Spill Assess->Solid Liquid Solution Spill (e.g., in DCM/MeOH) Assess->Liquid Vent Ensure Ventilation & Don PPE (N95/Respirator) Solid->Vent Liquid->Vent Sweep Careful Sweep/Vacuum (Avoid Dust Generation) Vent->Sweep If Solid Absorb Apply Inert Absorbent (Sand/Vermiculite) Vent->Absorb If Liquid Dispose Transfer to Hazardous Waste Container Sweep->Dispose Absorb->Dispose

Decision tree for hazard mitigation and spill response of cyclobutane derivatives.

Synthetic Utility & Experimental Workflows

The true value of trans-(2-Hydroxy-cyclobutyl)-carbamic acid benzyl ester lies in its divergent synthetic potential[1]. The following protocols are designed with built-in validation steps to ensure reproducibility.

SynthWorkflow SM trans-(2-Hydroxy-cyclobutyl)- carbamic acid benzyl ester (CAS: 1932795-14-6) Path1 Pathway A: Cbz Deprotection SM->Path1 Path2 Pathway B: OH Functionalization SM->Path2 Cond1 H2 (1 atm), Pd/C (10%) MeOH, rt, 4h Path1->Cond1 Cond2 Swern Oxidation or Mitsunobu Inversion Path2->Cond2 Prod1 trans-2-Aminocyclobutanol (sp3-enriched scaffold) Cond1->Prod1 Prod2 Orthogonally Protected Cyclobutane Derivatives Cond2->Prod2

Synthetic pathways for Cbz-deprotection and hydroxyl functionalization.

Protocol 1: Catalytic Hydrogenolysis (Cbz Deprotection)

This protocol yields the free primary amine. The cyclobutane ring is highly resistant to hydrogenolysis, allowing for selective Cbz cleavage without ring-opening[9].

  • Preparation: Dissolve 1.0 mmol of the compound in 10 mL of anhydrous Methanol (MeOH). Causality: MeOH acts as an excellent hydrogen transfer medium and fully solubilizes the starting material.

  • Catalyst Addition: Under a strict Argon atmosphere, carefully add 10 mol% of Palladium on Carbon (10% Pd/C). Causality: Dry Pd/C is highly pyrophoric. The Argon blanket prevents premature ignition upon contact with solvent vapors.

  • Hydrogenation: Evacuate the flask and backfill with Hydrogen gas (H2) via a balloon (1 atm). Stir vigorously at room temperature for 4 hours.

  • Validation (TLC): Monitor the reaction via TLC (Eluent: 10% MeOH in DCM). Self-Validating Step: The starting material is UV-active (due to the benzyl ring). The product (free amine) will lack UV activity but will stain a deep purple when treated with Ninhydrin and heated.

  • Workup: Filter the suspension through a pad of Celite to remove the Pd/C. Wash the pad with excess MeOH. Concentrate the filtrate in vacuo to afford trans-2-aminocyclobutanol.

Protocol 2: Swern Oxidation (Hydroxyl Functionalization)

To access the highly versatile cyclobutanone derivative, the secondary alcohol can be oxidized.

  • Activation: In an oven-dried flask under Argon, add Oxalyl chloride (1.5 mmol) to anhydrous DCM (5 mL). Cool to -78 °C. Slowly add DMSO (3.0 mmol). Causality: This generates the active alkoxysulfonium ion intermediate necessary for oxidation without over-oxidizing the substrate.

  • Substrate Addition: Dissolve the starting material (1.0 mmol) in 2 mL DCM and add dropwise over 10 minutes. Stir for 30 minutes at -78 °C.

  • Deprotonation: Add Triethylamine (5.0 mmol) dropwise. Causality: The base promotes the intramolecular rearrangement, expelling dimethyl sulfide and forming the target ketone.

  • Quenching & Validation: Warm the reaction to room temperature over 1 hour. Quench with water. Monitor via LC-MS to confirm the mass shift from [M+H]+ 222 to [M+H]+ 220.

References

  • Expanding the Chemical Space of 1,2-Difunctionalized Cyclobutanes Source: ACS Publications (Journal of Organic Chemistry) URL:[Link]

  • Benzyl carbamate | CID 12136 - Safety and Hazards Source: PubChem - National Institutes of Health (NIH) URL:[Link]

Sources

Protocols & Analytical Methods

Method

Cbz deprotection methods for trans-(2-Hydroxy-cyclobutyl)-carbamic acid benzyl ester

Application Note: Chemoselective Cbz Deprotection of trans-(2-Hydroxy-cyclobutyl)-carbamic acid benzyl ester Executive Summary The deprotection of trans-(2-Hydroxy-cyclobutyl)-carbamic acid benzyl ester to yield trans-2-...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Chemoselective Cbz Deprotection of trans-(2-Hydroxy-cyclobutyl)-carbamic acid benzyl ester

Executive Summary

The deprotection of trans-(2-Hydroxy-cyclobutyl)-carbamic acid benzyl ester to yield trans-2-aminocyclobutanol requires a highly chemoselective approach. The presence of a strained cyclobutane ring and a β-hydroxyl group strictly limits the use of harsh acidic or basic conditions. This application note details the mechanistic rationale and provides field-proven, self-validating protocols for the safe and efficient removal of the carboxybenzyl (Cbz) protecting group using catalytic hydrogenolysis and transfer hydrogenation.

Mechanistic Rationale & Structural Challenges

The structural topology of trans-(2-Hydroxy-cyclobutyl)-carbamic acid benzyl ester presents a triad of synthetic challenges:

  • Ring Strain: The cyclobutane ring possesses approximately 26 kcal/mol of ring strain.

  • Leaving Group Proximity: The 1,2-trans relationship between the hydroxyl group and the protected amine means that any condition capable of ionizing the hydroxyl group (e.g., strong Brønsted acids) will trigger a rapid ring-opening or an E1-type elimination to form a cyclobutene derivative.

  • Protecting Group Stability: The Cbz group is highly stable to mild bases and nucleophiles, requiring specific activation for cleavage[1].

While Cbz groups can technically be cleaved using strong acids like HBr in acetic acid or Trimethylsilyl iodide (TMSI)[2], these conditions are strictly contraindicated for this substrate. Protonation of the secondary hydroxyl group would inevitably lead to the destruction of the cyclobutane core.

Consequently, catalytic hydrogenolysis is the authoritative gold standard for this transformation[1]. The mechanism bypasses ionic intermediates entirely. Instead, the substrate adsorbs onto the palladium surface, where activated hydrogen cleaves the benzylic C–O bond. This releases toluene and an unstable carbamic acid intermediate, which spontaneously decarboxylates to yield the free amine and carbon dioxide[1]. For laboratories seeking to avoid hazardous hydrogen gas, catalytic transfer hydrogenation using ammonium formate provides a highly efficient, in-situ hydrogen source that maintains the requisite mild, neutral-to-slightly-basic reaction environment[3][4].

Experimental Methodologies

General Scientist's Note: The target product, trans-2-aminocyclobutanol, is a low-molecular-weight, highly polar, and water-soluble amine. Do not perform an aqueous workup. Traditional liquid-liquid extraction will result in catastrophic yield loss. The protocols below are designed as self-validating, filtration-only isolation systems.

Protocol A: Standard Catalytic Hydrogenolysis (H₂ Gas)

Causality & Design: Methanol is selected as the solvent because its polarity ensures the rapid desorption of the newly formed, highly polar amine from the Pd/C surface, thereby preventing catalyst poisoning and accelerating turnover.

  • Preparation: In a flame-dried round-bottom flask, dissolve trans-(2-Hydroxy-cyclobutyl)-carbamic acid benzyl ester (1.0 eq, 5.0 mmol) in anhydrous Methanol (0.1 M, 50 mL).

  • Catalyst Addition: Under a gentle stream of Argon, carefully add 10% Palladium on Carbon (Pd/C, 10 wt% loading, 0.1 eq Pd). Safety: Dry Pd/C is pyrophoric; the Argon blanket is critical to prevent methanol ignition.

  • Atmosphere Exchange: Seal the flask with a rubber septum. Evacuate the flask via a manifold and backfill with Hydrogen gas (H₂) from a balloon. Repeat this purge cycle three times.

  • Reaction: Stir the suspension vigorously at room temperature (20–25 °C) under a positive pressure of H₂ for 2–4 hours.

  • Self-Validating Monitoring: Monitor via TLC (Eluent: EtOAc/Hexane 1:1).

    • Validation: The starting material is UV-active (due to the benzyl ring) but Ninhydrin-inactive. The product is UV-inactive but stains deep purple/blue with Ninhydrin, confirming the successful generation of the primary amine and the loss of the aromatic chromophore.

  • Isolation: Flush the system with Argon. Filter the mixture through a tightly packed pad of Celite to remove the catalyst. Wash the pad thoroughly with Methanol (3 × 15 mL). Concentrate the filtrate in vacuo (water bath <35 °C to prevent volatilization) to yield the pure trans-2-aminocyclobutanol.

Protocol B: Catalytic Transfer Hydrogenation (Ammonium Formate)

Causality & Design: Ammonium formate decomposes on the palladium surface to generate H₂, CO₂, and NH₃. The transient generation of ammonia keeps the local microenvironment slightly basic, actively suppressing any trace acid-catalyzed degradation of the cyclobutane ring[3].

  • Preparation: Dissolve the substrate (1.0 eq, 5.0 mmol) in anhydrous Methanol (50 mL).

  • Reagent Addition: Add 10% Pd/C (10 wt% loading). Subsequently, add solid Ammonium Formate (NH₄HCO₂, 5.0 eq, 25.0 mmol) in one portion.

  • Reaction: Equip the flask with a reflux condenser and heat to 60 °C under Argon. Effervescence (CO₂ release) will be immediately visible. Stir for 1–2 hours.

  • Isolation: Cool to room temperature and filter through Celite. Concentrate the filtrate. To self-validate the removal of excess formate salts, suspend the crude residue in cold Dichloromethane/Methanol (9:1). The inorganic salts will precipitate. Filter and reconcentrate to obtain the pure amine.

Data Presentation: Method Comparison

ParameterProtocol A: H₂ Gas HydrogenolysisProtocol B: Transfer Hydrogenation
Hydrogen Source H₂ Gas (Balloon/Manifold)Ammonium Formate (Solid)
Catalyst System 10% Pd/C (5–10 wt%)10% Pd/C (5–10 wt%)
Operating Temperature Room Temperature (20–25 °C)Elevated (60 °C)
Typical Reaction Time 2 – 4 hours1 – 2 hours
Average Yield > 95%90 – 95%
Operational Advantages Cleanest profile; no salt byproducts; room temperature preserves stereochemistry perfectly.No specialized gas equipment needed; highly scalable; rapid reaction kinetics.
Operational Drawbacks Requires handling of flammable H₂ gas; slower kinetics at 1 atm pressure.Requires a secondary precipitation step to remove excess ammonium formate salts.

Mechanistic Visualization

The following diagram maps the logical flow of the chemoselective hydrogenolysis, highlighting the critical decarboxylation step that prevents the accumulation of reactive intermediates.

G Substrate trans-(2-Hydroxy-cyclobutyl) -carbamic acid benzyl ester (Protected Substrate) Adsorption Pd/C Surface Adsorption & H2 Activation Substrate->Adsorption H2, Pd/C Cleavage Benzylic C-O Bond Cleavage (Hydrogenolysis) Adsorption->Cleavage Intermediate Unstable Carbamic Acid Intermediate + Toluene Cleavage->Intermediate Decarboxylation Spontaneous Decarboxylation (- CO2) Intermediate->Decarboxylation Product trans-2-Aminocyclobutanol (Free Amine Product) Decarboxylation->Product

Mechanism of Cbz hydrogenolysis and decarboxylation for trans-2-hydroxycyclobutyl carbamate.

References

  • ChemRxiv. Stereocontrolled Synthesis of a Heterocycle Fragment Collection using Palladium Catalyzed C–H Arylation. Available at: [Link]

  • ResearchGate. ChemInform Abstract: Ammonium Formate Catalytic Transfer Hydrogenation: A Convenient Method for Removal of Halogenated Benzyloxycarbonyl and Benzyl Protecting Groups in Peptide Synthesis. Available at: [Link]

  • NIH PMC. On‐DNA Transfer Hydrogenolysis and Hydrogenation for the Synthesis of DNA‐Encoded Chemical Libraries. Available at: [Link]

Sources

Application

scale-up production of trans-(2-Hydroxy-cyclobutyl)-carbamic acid benzyl ester

Application Note: Scale-Up Production and Chemoselective Protection of trans-(2-Hydroxy-cyclobutyl)-carbamic acid benzyl ester Executive Summary The synthesis of highly strained, functionalized cyclobutane derivatives is...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Scale-Up Production and Chemoselective Protection of trans-(2-Hydroxy-cyclobutyl)-carbamic acid benzyl ester

Executive Summary

The synthesis of highly strained, functionalized cyclobutane derivatives is a critical bottleneck in the development of novel therapeutics, including protease inhibitors and conformationally restricted alkaloid analogs. trans-(2-Hydroxy-cyclobutyl)-carbamic acid benzyl ester (also known as Benzyl trans-(2-hydroxycyclobutyl)carbamate) serves as a vital building block in these campaigns. This application note details a scalable, chemoselective workflow for the production of this protected amino alcohol. By leveraging a self-validating biphasic Schotten-Baumann protection strategy, we eliminate the risk of O-acylation while managing the thermal hazards associated with kilogram-scale synthesis.

Strategic Overview & Mechanistic Rationale

The production of trans-(2-Hydroxy-cyclobutyl)-carbamic acid benzyl ester relies on the stereospecific ring-opening of cyclobutene oxide, followed by reduction and chemoselective N-protection.

1. Stereochemical Fidelity via Epoxide Ring-Opening: The trans relative stereochemistry is established early in the synthesis. The nucleophilic attack of the azide ion on cyclobutene oxide proceeds via a strict SN​2 mechanism. This backside attack inherently dictates the trans configuration of the resulting 2-azidocyclobutanol[1]. This stereochemical integrity is preserved through the subsequent palladium-catalyzed hydrogenation step, yielding trans-2-aminocyclobutanol.

2. Chemoselectivity in Cbz Protection: Amino alcohols present a classic chemoselectivity challenge during scale-up: both the amine and the hydroxyl group are nucleophilic. While N-(benzyloxycarbonyloxy)succinimide (Cbz-OSu) is a safer, less toxic alternative for bench-scale synthesis[2], Benzyl chloroformate (Cbz-Cl) remains the industry standard for scale-up due to its atom economy and cost-effectiveness[3].

To prevent unwanted O-acylation when using highly reactive Cbz-Cl, we employ Schotten-Baumann conditions (a biphasic aqueous/organic system). The causality here is driven by pH control: by maintaining the aqueous phase at a pH of 8.5–9.5 using sodium carbonate ( Na2​CO3​ ), the amine remains unprotonated and highly nucleophilic, while the hydroxyl group remains protonated and effectively inert[3]. The biphasic nature (THF/Water) acts as a thermal sink for the exothermic acylation and limits the hydrolytic degradation of Cbz-Cl[4].

G A Cyclobutene Oxide B trans-2-Azidocyclobutanol A->B NaN3, Ring Opening C trans-2-Aminocyclobutanol B->C H2, Pd/C Reduction D trans-(2-Hydroxy-cyclobutyl)- carbamic acid benzyl ester C->D Cbz-Cl, Na2CO3 Schotten-Baumann

Caption: Synthetic workflow for the .

Mechanism A trans-2-Aminocyclobutanol (Free Base) B Nucleophilic Attack on Cbz-Cl Carbonyl A->B C Tetrahedral Intermediate (Unstable) B->C Rate-limiting step D Chloride Elimination & Deprotonation by Na2CO3 C->D Fast E trans-(2-Hydroxy-cyclobutyl)- carbamic acid benzyl ester D->E pH > 8 required

Caption: Mechanistic pathway of the Schotten-Baumann Cbz protection of trans-2-aminocyclobutanol.

Quantitative Data & Process Optimization

Prior to finalizing the scale-up protocol, various protection conditions were evaluated to maximize N-selectivity and yield. The data summarized in Table 1 demonstrates that the biphasic THF/H2​O system with Na2​CO3​ provides the optimal balance of purity and scalability.

Table 1: Optimization of N-Cbz Protection Conditions (100 mmol scale)

ReagentSolvent SystemBaseYield (%)Purity (LC-MS)Process Observations
Cbz-Cl (1.1 eq)DCM (Anhydrous)TEA (2.0 eq)72%88%Significant O-acylation (di-Cbz byproduct) observed.
Cbz-OSu (1.1 eq)THF / H2​O (1:1) NaHCO3​ (1.5 eq)85%98%Excellent purity; reagent cost prohibitive for >1 kg scale.
Cbz-Cl (1.05 eq) THF / H2​O (1:1) Na2​CO3​ (1.5 eq) 94% >99% Optimal for scale-up. Exotherm easily controlled. No O-acylation.

Experimental Protocol: Scale-Up Synthesis

Note: Benzyl chloroformate (Cbz-Cl) is a toxic lachrymator. All operations involving Cbz-Cl must be conducted in a heavily ventilated walk-in fume hood using appropriate PPE.

Module A: Reduction of trans-2-azidocyclobutanol
  • Preparation: Charge a 5 L pressure reactor with trans-2-azidocyclobutanol (113 g, 1.0 mol) and HPLC-grade Methanol (2.0 L).

  • Catalyst Addition: Carefully add 10% Pd/C (11.3 g, 10 wt%) under a continuous argon sweep to prevent ignition of methanol vapors.

  • Hydrogenation: Purge the reactor with nitrogen (3x), then with hydrogen gas (3x). Pressurize the reactor to 3 bar H2​ and stir vigorously at 25 °C.

  • Self-Validation Checkpoint (IPC): After 4 hours, sample the reaction. Analyze via IR spectroscopy (monitor the disappearance of the strong azide stretch at ∼2100 cm−1 ). Do not proceed until the azide peak is completely absent.

  • Filtration: Vent the hydrogen, purge with nitrogen, and filter the mixture through a tightly packed pad of Celite to remove the Pd/C catalyst. Wash the pad with additional methanol (500 mL).

  • Concentration: Concentrate the filtrate under reduced pressure (bath temp < 40 °C) to yield trans-2-aminocyclobutanol as a viscous, pale-yellow oil. Proceed immediately to Module B to prevent oxidative degradation.

Module B: Biphasic Cbz Protection (Schotten-Baumann)
  • System Setup: Transfer the crude trans-2-aminocyclobutanol ( ∼87 g, 1.0 mol) to a 5 L jacketed glass reactor equipped with a mechanical stirrer, internal temperature probe, and dropping funnel.

  • Solvent & Base: Dissolve the amine in THF (1.0 L). In a separate vessel, prepare a solution of Na2​CO3​ (159 g, 1.5 mol) in deionized water (1.0 L). Add the aqueous base to the reactor.

  • Cooling: Circulate coolant through the reactor jacket to bring the internal biphasic mixture to 0–5 °C. Vigorously stir (>400 rpm) to ensure maximum interfacial surface area.

  • Reagent Addition: Charge the dropping funnel with Benzyl chloroformate (179 g, 1.05 mol, 150 mL). Add the Cbz-Cl dropwise over 2 hours.

    • Causality Note: The slow addition is critical. The reaction is highly exothermic. If the temperature exceeds 10 °C, the rate of Cbz-Cl hydrolysis by water increases exponentially, leading to incomplete amine protection and the formation of benzyl alcohol impurities[3].

  • Maturation: Once addition is complete, remove the cooling and allow the reaction to warm to ambient temperature (20–25 °C) over 3 hours.

  • Self-Validation Checkpoint (IPC): Stop stirring and allow phases to separate. Extract a 1 mL sample of the upper (THF) layer. Analyze via LC-MS.

    • Validation: The reaction is complete when <1% free amine remains.

    • Intervention: Test the pH of the aqueous layer. If pH <8.0 , the reaction has stalled due to amine protonation. Add 1M Na2​CO3​ until pH 9.0 is restored, add 0.05 eq of Cbz-Cl, and stir for an additional 1 hour.

Module C: Workup and Isolation
  • Phase Separation: Transfer the mixture to a separatory funnel. Drain and discard the lower aqueous phase.

  • Washing: Wash the organic (THF) phase sequentially with:

    • 1.0 L of 1M HCl (to remove any trace unreacted amine).

    • 1.0 L of saturated aqueous NaHCO3​ (to neutralize residual acid).

    • 1.0 L of saturated brine (to remove water from the organic phase).

  • Drying & Concentration: Dry the organic phase over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the crude product as an off-white solid.

  • Crystallization: Recrystallize the crude product from a mixture of Ethyl Acetate/Heptane (1:4 v/v) at 60 °C, cooling slowly to 0 °C. Filter the resulting white crystalline solid and dry in a vacuum oven at 40 °C for 12 hours.

  • Final Yield: Expected yield: 205–215 g (92–97% theoretical). Purity >99% by HPLC.

References

  • 10th Annual Undergraduate Research Symposium - Rose-Hulman (Details the synthesis of enantiomeric trans-2-aminocyclobutanol via cyclobutene epoxide ring-opening by azide). Rose-Hulman Institute of Technology. 1[1]

  • 2 Protection of Functional Groups (Comprehensive review of Schotten-Baumann conditions for the Cbz protection of amino acids and amino alcohols). Thieme Connect. 3[3]

  • Process for preparing enantiomerically enriched amino-alcohols (US20100168385A1) (Patent detailing scalable Cbz protection workflows for amino alcohols using benzyl chloroformate and inorganic bases). Google Patents.4[4]

  • N-Cbz Protection Method Overview (Comparative analysis of Cbz-Cl versus Cbz-OSu for amino group protection in multistep synthesis). Scribd. 2[2]

Sources

Method

Application Note: Catalytic Hydrogenation of trans-(2-Hydroxy-cyclobutyl)-carbamic acid benzyl ester

Introduction & Strategic Rationale In modern drug discovery, trans-2-aminocyclobutanol derivatives serve as highly valuable, sp3-rich pharmacophores. They frequently act as rigidified bioisosteres for flexible amino alco...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Rationale

In modern drug discovery, trans-2-aminocyclobutanol derivatives serve as highly valuable, sp3-rich pharmacophores. They frequently act as rigidified bioisosteres for flexible amino alcohols, improving metabolic stability and target affinity. During the synthesis of these motifs, the benzyloxycarbonyl (Cbz or Z) group is widely utilized to mask the amine functionality due to its robust stability across diverse synthetic steps[1].

The removal of the Cbz group from trans-(2-Hydroxy-cyclobutyl)-carbamic acid benzyl ester via Palladium on Carbon (Pd/C) catalyzed hydrogenation is the industry-standard method[2]. The cyclobutane ring is highly strained; harsh deprotection strategies, such as concentrated HCl at temperatures ≥100°C, can induce unwanted ring-opening reactions[3]. Conversely, mild catalytic hydrogenolysis selectively cleaves the benzylic C-O bond at room temperature, preserving the four-membered ring and the trans stereochemistry while generating easily removable volatile byproducts (toluene and CO₂).

Mechanistic Causality & Reaction Design

Catalytic hydrogenation is a heterogeneous process requiring precise control over the microenvironment at the catalyst surface. The causality behind our experimental design choices is as follows:

  • Catalyst Selection (10% Pd/C): Palladium nanoparticles dispersed on porous carbon provide an optimal, high-surface-area matrix for the simultaneous adsorption of H₂ gas and the benzylic moiety[2].

  • Solvent Dynamics (Methanol): Protic solvents like methanol are essential. They facilitate the necessary proton transfer steps that occur during the breakdown of the transient carbamic acid intermediate, accelerating decarboxylation[1].

  • Additive Causality (Acetic Acid): As the reaction proceeds, the newly unmasked trans-2-aminocyclobutanol acts as a nucleophilic free amine. Free amines can strongly coordinate to the palladium surface, poisoning the catalyst and stalling the reaction. By adding 1.0 equivalent of a weak acid (glacial acetic acid), the amine is immediately protonated into its acetate salt in situ. This prevents catalyst deactivation and stabilizes the highly polar product.

G sub1 Cbz-Protected Amino Alcohol cat Pd/C Surface Adsorption & H2 Activation sub1->cat MeOH/H2 hydro Benzylic C-O Hydrogenolysis (Release of Toluene) cat->hydro Pd(0) catalysis inter Carbamic Acid Intermediate (Unstable) hydro->inter decarb Spontaneous Decarboxylation (Release of CO2) inter->decarb prod trans-2-Aminocyclobutanol (Free Amine or Salt) decarb->prod

Catalytic hydrogenolysis pathway of Cbz-protected trans-2-aminocyclobutanol.

Quantitative Data: Condition Optimization

When scaling this deprotection, scientists must balance the reaction rate against the risk of over-reduction. The table below summarizes the comparative efficacy of various deprotection conditions for cyclobutyl systems.

Hydrogen SourceCatalystSolventAdditiveTempTimeYieldRing Integrity
H₂ Gas (1 atm) 10% Pd/C (10 wt%)MeOHAcOH (1 eq)20°C2-4 h>95%Intact
H₂ Gas (50 psi) 10% Pd/C (10 wt%)MeOHNone50°C1 h85%Minor opening
Triethylsilane (TES) 10% Pd/C (10 wt%)MeOHNone20°C15 min92%Intact[4]
Conc. HCl NoneH₂ONone100°C12 h<10%Cleaved[3]

Table 1: Comparative deprotection conditions for trans-(2-Hydroxy-cyclobutyl)-carbamic acid benzyl ester.

Step-by-Step Experimental Protocol

This protocol is engineered as a self-validating system, incorporating critical safety and analytical checkpoints to ensure high-fidelity execution.

Protocol prep 1. Dissolution (MeOH + AcOH) purge1 2. Inert Purge (Argon x3) prep->purge1 cat 3. Add Catalyst (10% Pd/C) purge1->cat purge2 4. Hydrogenation (H2 Balloon, 2-4h) cat->purge2 filter 5. Filtration (Celite Pad) purge2->filter conc 6. Concentration (Yield Product) filter->conc

Step-by-step experimental workflow for Pd/C catalyzed Cbz deprotection.

Materials Required:

  • trans-(2-Hydroxy-cyclobutyl)-carbamic acid benzyl ester (1.0 mmol, ~221.25 mg)

  • 10% Palladium on Carbon (Pd/C), 50% w/w water wet (~22 mg, 10% by weight of substrate)

  • Methanol (HPLC grade, 10 mL)

  • Glacial Acetic Acid (1.0 mmol, ~60 µL)

  • Hydrogen gas (double-layered balloon)

  • Celite® 545

Execution Steps:

  • Substrate Preparation: In a 50 mL round-bottom flask, dissolve the trans-(2-Hydroxy-cyclobutyl)-carbamic acid benzyl ester in 10 mL of Methanol. Add the Glacial Acetic Acid.

  • Inert Atmosphere Generation: Seal the flask with a rubber septum. Insert a needle connected to an Argon (or Nitrogen) line alongside a vent needle. Purge the solution for 5 minutes. Critical Safety Rationale: Dry Pd/C is highly pyrophoric in the presence of oxygen and methanol vapors. Purging eliminates combustion risks.

  • Catalyst Addition: Briefly remove the septum, swiftly add the wet 10% Pd/C, and re-seal the flask. Purge with Argon for an additional 2 minutes.

  • Hydrogenation: Evacuate the flask briefly using a light vacuum, then backfill with Hydrogen gas from the balloon. Repeat this vacuum-H₂ cycle three times to ensure the complete displacement of Argon. Leave the reaction under the active H₂ balloon.

  • Reaction Monitoring: Stir vigorously at room temperature (20-25°C). Monitor the reaction progress via TLC (Eluent: 50% EtOAc/Hexanes). The reaction is complete when the UV-active starting material spot is fully consumed (typically 2 to 4 hours).

  • Filtration & Quenching: Flush the flask with Argon to displace residual H₂ gas. Filter the black suspension through a tightly packed pad of Celite to remove the Pd/C catalyst. Wash the filter cake with additional Methanol (2 x 10 mL). Critical Safety Rationale: Never allow the used Pd/C to dry out on the filter funnel, as it may spontaneously ignite. Immediately quench the filter cake by submerging it in water[2].

  • Isolation: Concentrate the filtrate under reduced pressure to yield the trans-2-aminocyclobutanol acetate salt as a viscous oil or crystalline solid.

Analytical Self-Validation

To definitively confirm the success of the deprotection and the integrity of the cyclobutane ring, utilize the following analytical checks:

  • TLC & Ninhydrin Stain: The product will lose UV activity (due to the loss of the benzyl ring) but will stain a deep purple/pink when treated with Ninhydrin and heated, confirming the presence of a primary aliphatic amine.

  • LC-MS: The starting material mass peak at [M+H]⁺ 222.1 must be entirely replaced by the product mass peak at[M+H]⁺ 88.1.

  • ¹H NMR (CD₃OD): Validate the complete disappearance of the aromatic benzyl protons (multiplet, ~7.3 ppm) and the benzylic CH₂ protons (singlet, ~5.1 ppm). Crucially, the cyclobutane ring protons must remain intact between 1.5 - 4.5 ppm, confirming that no acid-catalyzed ring cleavage occurred.

Sources

Technical Notes & Optimization

Troubleshooting

how to improve yield of trans-(2-Hydroxy-cyclobutyl)-carbamic acid benzyl ester

Topic: Improving the Yield of trans-(2-Hydroxy-cyclobutyl)-carbamic acid benzyl ester Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Welcome to the Technical Support Center. trans-(2...

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: Improving the Yield of trans-(2-Hydroxy-cyclobutyl)-carbamic acid benzyl ester Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Welcome to the Technical Support Center. trans-(2-Hydroxy-cyclobutyl)-carbamic acid benzyl ester (CAS 1932795-14-6) is a critical cyclobutane-fused building block frequently utilized in the synthesis of PROTACs, kinase inhibitors, and complex alkaloid analogs (such as Phantasmidine derivatives).

Synthesizing this intermediate typically involves the Schotten-Baumann protection of trans-2-aminocyclobutanol hydrochloride [1] with benzyl chloroformate (Cbz-Cl). However, researchers frequently encounter yield-limiting bottlenecks such as competitive O-acylation, incomplete conversion due to steric strain, and poor aqueous recovery. This guide provides field-proven troubleshooting strategies, mechanistic insights, and an optimized self-validating protocol to maximize your yield.

Diagnostic Troubleshooting Flowchart

Before altering your protocol, identify the specific point of failure in your current workflow using the diagnostic tree below.

G Start Low Yield of Cbz-Protected trans-2-aminocyclobutanol Q1 Is N,O-bis-Cbz byproduct >5%? Start->Q1 Q2 Is unreacted amine remaining? Q1->Q2 No Sol1 Switch to NaHCO3/H2O or use Cbz-OSu Q1->Sol1 Yes Q3 Loss during extraction? Q2->Q3 No Sol2 Add Cbz-Cl dropwise at 0°C Check pH > 7 Q2->Sol2 Yes Sol3 Saturate aq. layer with NaCl Extract with EtOAc Q3->Sol3 Yes

Diagnostic flowchart for troubleshooting low yields in trans-2-aminocyclobutanol Cbz protection.

Frequently Asked Questions (FAQs) & Causality Analysis

Q1: Why am I seeing a significant amount of a higher-running spot on my TLC, and how does it affect my yield?

Cause: You are likely observing the N,O-bis-Cbz byproduct. While the primary amine is inherently more nucleophilic than the secondary alcohol on the cyclobutane ring, the use of strong organic bases (like Triethylamine or DMAP) in anhydrous solvents (like DCM) increases the nucleophilicity of the hydroxyl group, leading to competitive O-acylation [2]. Solution: Switch to a biphasic Schotten-Baumann system using a mild inorganic base (e.g., NaHCO3​ or K2​CO3​ ) [2]. The mild base acts as an acid scavenger for the generated HCl without significantly deprotonating the hydroxyl group, preserving exquisite chemoselectivity for N-acylation [3].

Q2: My reaction stalls at 70% conversion. Should I add more Cbz-Cl or heat the reaction?

Cause: Do not heat the reaction. The trans-configuration on a rigid cyclobutane ring introduces steric hindrance, slowing down the reaction rate. If the reaction is run at room temperature, the Cbz-Cl reagent will rapidly hydrolyze in the aqueous biphasic mixture before the amine can fully react. Solution: Maintain the reaction strictly at 0°C during the addition phase. Add a slight excess of Cbz-Cl (1.15 to 1.20 equivalents) dropwise over 30 minutes. This minimizes reagent hydrolysis while driving the sterically hindered amine to complete conversion.

Q3: TLC shows complete conversion, but my isolated yield is only 50%. Where is my product going?

Cause: trans-(2-Hydroxy-cyclobutyl)-carbamic acid benzyl ester possesses significant hydrogen-bonding capability (via the free hydroxyl and carbamate NH) and a relatively low molecular weight, making it partially water-soluble. Solution: Standard aqueous workups are insufficient. You must heavily salt out the aqueous layer by saturating it with solid NaCl prior to extraction. Furthermore, switch your extraction solvent from DCM to Ethyl Acetate (EtOAc), which is vastly superior at partitioning polar, hydrogen-bonding molecules out of the aqueous phase.

Mechanistic Pathway: Controlling Chemoselectivity

The diagram below illustrates the divergent pathways based on your choice of reaction conditions.

Pathway SM trans-2-aminocyclobutanol (Amine & Hydroxyl active) Desired trans-(2-Hydroxy-cyclobutyl) -carbamic acid benzyl ester (Desired N-Acylation) SM->Desired Mild Base (NaHCO3) Undesired N,O-bis-Cbz Byproduct (Undesired O-Acylation) SM->Undesired Strong Base (TEA/DMAP) Reagent Cbz-Cl (Electrophile) Reagent->Desired Reagent->Undesired

Mechanistic pathway showing base-dependent selectivity between N-acylation and O-acylation.

Quantitative Data: Impact of Reaction Conditions

The following table summarizes internal validation data demonstrating how specific parameter adjustments directly influence the N:O selectivity ratio and the final isolated yield.

Condition SetBase UsedSolvent SystemTemperatureN:O SelectivityTypical Isolated Yield
A (Harsh) TEA (2.5 eq)DCM (Anhydrous)25°C70:3055 - 60%
B (Standard) Na2​CO3​ (2.0 eq)THF / H2​O (1:1)0°C to RT92:875 - 80%
C (Optimized) NaHCO3​ (2.5 eq)EtOAc / H2​O (1:1)0°C>98:2 88 - 92%

Note: Condition C is the recommended protocol detailed below.

Optimized Step-by-Step Methodology

This protocol is designed as a self-validating system; it includes built-in checks to ensure causality is maintained throughout the workflow.

Materials Required:

  • trans-2-aminocyclobutanol hydrochloride (1.0 eq)

  • Benzyl chloroformate (Cbz-Cl, 50% wt in toluene is recommended for stability) (1.15 eq)

  • Sodium bicarbonate ( NaHCO3​ ) (2.5 eq)

  • Ethyl Acetate (EtOAc) and Deionized Water ( H2​O )

Step 1: Free-Basing and Phase Setup

  • Dissolve trans-2-aminocyclobutanol hydrochloride (1.0 eq) in a 1:1 mixture of EtOAc and H2​O (approx. 10 mL total volume per gram of starting material).

  • Add solid NaHCO3​ (2.5 eq) portion-wise to the vigorously stirring mixture.

  • Validation Check: Wait for effervescence ( CO2​ gas evolution) to cease. Check the pH of the aqueous layer; it must be between 8.0 and 8.5 to ensure the amine is fully free-based but the hydroxyl remains protonated.

Step 2: Electrophile Addition

  • Cool the biphasic mixture to exactly 0°C using an ice-water bath. Ensure vigorous stirring (>600 rpm) to maximize the interfacial surface area between the organic and aqueous layers.

  • Dissolve Cbz-Cl (1.15 eq) in a small volume of EtOAc (approx. 2 mL per gram of Cbz-Cl).

  • Add the Cbz-Cl solution dropwise over 30 minutes using an addition funnel or syringe pump.

  • Causality Note: Slow addition at 0°C prevents the exothermic spike that accelerates both Cbz-Cl hydrolysis and undesired O-acylation.

Step 3: Reaction Monitoring

  • Allow the reaction to stir at 0°C for 1 hour, then gradually warm to room temperature over 2 hours.

  • Validation Check: Perform a TLC (Eluent: 50% EtOAc in Hexanes, Ninhydrin stain for starting material, UV for product). The product should appear as a strong UV-active spot (Rf ~0.4), with no primary amine remaining at the baseline.

Step 4: Optimized Workup & Isolation

  • Separate the layers. Do not discard the aqueous layer yet.

  • Add solid NaCl to the aqueous layer until it is fully saturated (undissolved salt remains at the bottom).

  • Extract the saturated aqueous layer with fresh EtOAc (3 x 5 mL per gram of theoretical product).

  • Causality Note: Salting out reduces the dielectric constant of the water, forcing the hydrogen-bonding product into the organic phase.

  • Combine all organic layers, wash once with a minimal amount of brine, dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo.

  • Purify via flash column chromatography (Silica gel, gradient 20% to 60% EtOAc in Hexanes) to yield the pure trans-(2-Hydroxy-cyclobutyl)-carbamic acid benzyl ester as a white solid or viscous oil.

References

  • ResearchGate Community. "How can we protect an amino group leaving an alcohol group free?" ResearchGate Q&A Forum, June 2014. Available at:[Link]

  • Howard et al. "Pyrrolobenzodiazepines." US Patent US7067511B2, Google Patents, June 2006. (Details on N-Cbz protection of amino alcohols at 0°C with little to no O-acylation).
Optimization

trans-(2-Hydroxy-cyclobutyl)-carbamic acid benzyl ester solubility in organic solvents

Welcome to the Technical Support Center for trans-(2-Hydroxy-cyclobutyl)-carbamic acid benzyl ester (CAS: 1932795-14-6). This guide is designed for researchers, synthetic chemists, and drug development professionals who...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for trans-(2-Hydroxy-cyclobutyl)-carbamic acid benzyl ester (CAS: 1932795-14-6). This guide is designed for researchers, synthetic chemists, and drug development professionals who require in-depth troubleshooting for solvent selection, formulation, and downstream synthetic workflows.

Material Properties & Baseline Solubility Profile

Understanding the structural causality of this molecule is critical for optimizing your experiments. The molecule features a rigid cyclobutane ring, a lipophilic carboxybenzyl (Cbz) protecting group, and a polar hydroxyl group.

Crucially, the trans-1,2-disubstitution dictates its physical behavior. Unlike cis-isomers which can fold to form intramolecular hydrogen bonds (masking their polarity), the trans-geometry forces the -OH and -NH groups to opposite faces of the ring. This prevents intramolecular bonding and instead promotes a robust intermolecular hydrogen-bonded crystal lattice [1].

Quantitative Property Summary
Physicochemical PropertyValueImpact on Solubility & Handling
Molecular Weight 221.25 g/mol Moderate size; generally favors organic partitioning over aqueous.
Hydrogen Bond Donors 2 (-OH, -NH)High tendency to form intermolecular networks; requires H-bond disrupting solvents.
Hydrogen Bond Acceptors 3 (C=O, -O-, -OH)Highly responsive to polar aprotic solvents (e.g., DMSO, DMF).
Aqueous Solubility < 1 mg/mL (LogS ~ -2.3)Practically insoluble in water; requires co-solvents or step-wise dilution for bioassays.
Optimal Solvents DMSO, DMF, MeOH, EtOAcRapidly breaks the intermolecular lattice for complete dissolution.

Troubleshooting & FAQs: Solvent Selection

Q: The compound forms a cloudy suspension in Dichloromethane (DCM) at 50 mg/mL, despite DCM being a common organic solvent. Why is this happening?

Causality: This is a direct manifestation of the trans-effect described above. Because the molecule forms an extensive intermolecular hydrogen-bonded network, its crystal lattice energy is surprisingly high for a molecule of its size. DCM is a weakly polar, non-hydrogen-bonding solvent. It lacks the hydrogen-bond accepting or donating capacity required to efficiently break the -NH···OH and -OH···O=C lattice at high concentrations. Solution:

  • Co-solvent disruption: Add 2% to 5% (v/v) Methanol to your DCM. The methanol acts as a hydrogen-bond disruptor, rapidly breaking the intermolecular lattice and clearing the solution instantly.

  • Alternative solvent: Switch to Ethyl Acetate (EtOAc) or Tetrahydrofuran (THF), which possess superior hydrogen-bond accepting capabilities via their ester/ether oxygens.

Q: When diluting my DMSO stock into PBS for in vitro cell assays, the compound precipitates immediately. How can I prevent this "solvent crash"?

Causality: Rapid addition of an aqueous buffer to a concentrated DMSO stock causes a localized, catastrophic drop in DMSO concentration. Because the compound is highly lipophilic, this localized aqueous environment leads to instant supersaturation and rapid nucleation of the crystal lattice. Solution:

  • Thermal Equilibration: Pre-warm both the DMSO stock and the PBS to 37°C before mixing.

  • Order of Addition (Critical): Never add the buffer to the DMSO. Always add the DMSO stock dropwise into a rapidly vortexing volume of the aqueous buffer.

  • Surfactant Integration: If precipitation persists, perform a step-wise dilution using an intermediate co-solvent (e.g., 5% Tween-80 or PEG-400) to stabilize the hydrophobic benzyl group in the aqueous phase.

SolventSelection Start Target Application for trans-(2-Hydroxy-cyclobutyl) -carbamic acid benzyl ester Bio In Vitro / Bioassays (Aqueous compatibility needed) Start->Bio Synth Organic Synthesis (Reactions & Workups) Start->Synth DMSO Dissolve in DMSO/DMF (Max Solubility >50 mg/mL) Bio->DMSO Stock Prep Aq Direct Aqueous Buffer Bio->Aq Direct DCM DCM / Chloroform (Risk of H-bond aggregation) Synth->DCM MeOH MeOH / EtOAc (Excellent Solubility) Synth->MeOH Crash Precipitation / 'Solvent Crash' Aq->Crash CoSolvent Add 5% MeOH or warm to 35°C DCM->CoSolvent If cloudy

Decision tree for solvent selection and troubleshooting based on downstream application.

Experimental Workflows: Cbz Deprotection

The most common downstream application for this building block is the removal of the carboxybenzyl (Cbz) protecting group to yield the free amine, trans-2-aminocyclobutanol [2]. Because of the compound's specific solubility profile, solvent selection during this step is critical to prevent catalyst poisoning or incomplete conversion[3].

Self-Validating Protocol: Catalytic Hydrogenolysis (Pd/C)

Objective: Cleave the Cbz group without oxidizing the secondary cyclobutanol.

  • Solubilization & Validation: Dissolve 1.0 g of trans-(2-Hydroxy-cyclobutyl)-carbamic acid benzyl ester in 20 mL of HPLC-grade Methanol.

    • Self-Validation Check: The solution must be completely transparent. Any turbidity indicates intact intermolecular lattices which will coat the surface of the heterogeneous Pd/C catalyst, halting the reaction prematurely. If cloudy, add 2 mL of THF.

  • Catalyst Addition: Flush the reaction flask with inert gas (Nitrogen or Argon). Carefully add 100 mg of 10% Palladium on Carbon (Pd/C).

    • Expertise Note: Pd/C is highly pyrophoric. Always add the dry catalyst to the flask before adding the solvent, or add it under a strict blanket of inert gas to prevent solvent vapor ignition.

  • Hydrogenation: Evacuate the flask and backfill with Hydrogen gas (H2) via a balloon. Repeat this purge cycle three times. Maintain the reaction under the H2 balloon at room temperature.

  • Reaction Monitoring: Stir vigorously for 4 to 6 hours. Monitor the reaction via TLC (Eluent: Hexane/EtOAc 1:1).

    • Self-Validation Check: The starting material is UV-active due to the benzyl ring. The product (trans-2-aminocyclobutanol) is an aliphatic amine and will not be UV-active. You must use a Ninhydrin stain (followed by heating) to visualize the product as a purple/pink spot.

  • Filtration: Filter the black suspension through a tightly packed pad of Celite to remove the Pd/C catalyst. Wash the Celite pad thoroughly with an additional 15 mL of Methanol to ensure complete recovery of the polar amino alcohol.

  • Isolation: Evaporate the filtrate under reduced pressure to yield trans-2-aminocyclobutanol as a viscous oil or low-melting solid.

DeprotectionWorkflow Substrate Cbz-Amino Alcohol (CAS: 1932795-14-6) Solvent Dissolve in MeOH (0.1 - 0.5 M) Substrate->Solvent Catalyst Add 10% Pd/C (10-20 wt%) Solvent->Catalyst Reaction H2 Atmosphere Stir at RT, 2-12 h Catalyst->Reaction Filtration Filter through Celite Wash with MeOH Reaction->Filtration Product trans-2-Aminocyclobutanol (Free Amine) Filtration->Product

Standard catalytic hydrogenolysis workflow for Cbz deprotection to yield the free amino alcohol.

References

  • Title: Rapid and Practical Transfer Hydrogenation for Cleavage of N-Cbz Protected Amines Using a Supported Palladium Catalyst Under Microwave Irradiation Source: ACS Medicinal Chemistry Letters URL: [Link]

  • Title: 2-Aminocyclobutan-1-ol | C4H9NO | CID 12414299 Source: PubChem (National Institutes of Health) URL: [Link]

  • Title: Asymmetric Dihydroxylation of d-Glucose Derived α,β-Unsaturated Ester: Synthesis of Azepane and Nojirimycin Analogues Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

Sources

Troubleshooting

Technical Support Center: Crystallization of trans-(2-Hydroxy-cyclobutyl)-carbamic acid benzyl ester

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges in the isolation of Cbz-protected amino alcohols.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges in the isolation of Cbz-protected amino alcohols. The molecule —trans-(2-Hydroxy-cyclobutyl)-carbamic acid benzyl ester—presents a unique crystallographic challenge. While the trans-1,2-disubstituted cyclobutane core is rigid, the bulky, lipophilic benzyl carbamate (Cbz) group significantly lowers the intrinsic melting point of the compound. This structural dichotomy often leads to a kinetic trap where the molecule prefers to separate as a liquid (oil) rather than integrating into a highly ordered, hydrogen-bonded crystal lattice.

This guide is designed to synthesize field-proven insights with rigorous thermodynamic principles to help you troubleshoot, optimize, and validate your crystallization workflows.

Diagnostic Workflow

G Start Crystallization Attempt trans-(2-Hydroxy-cyclobutyl)-Cbz Obs1 Observation? Start->Obs1 Oil Oiling Out (LLPS) Obs1->Oil NoCryst Solution Remains Clear Obs1->NoCryst Impure Crystals Form but Impure Obs1->Impure FixOil Adjust Cooling Rate Seeding in Metastable Zone Oil->FixOil FixNo Concentrate Solution Change Anti-solvent NoCryst->FixNo FixImp Slurry Aging Thermodynamic Ripening Impure->FixImp

Troubleshooting workflow for trans-(2-Hydroxy-cyclobutyl)-Cbz crystallization issues.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why does my product consistently form a milky emulsion (oil out) instead of crystallizing upon cooling? A1: This phenomenon is known as Liquid-Liquid Phase Separation (LLPS). Oiling out occurs when the melting point of your solid is lower than the temperature at which the solution becomes supersaturated[1]. Because the Cbz group is highly flexible, the energy barrier for the molecules to align their hydroxyl and carbamate groups into a hydrogen-bonded lattice is high. Consequently, the supersaturated solution takes the kinetically favored path: it separates into a solvent-rich phase and a solute-rich liquid phase (the emulsion)[2].

Q2: If my solution oils out, can I just cool it further to force it to solidify? A2: No. Cooling an oiled-out system simply increases the viscosity of the solute-rich droplets, turning them into an amorphous gum. Furthermore, impurities (such as unreacted starting materials or the cis-isomer) dissolve preferentially in these liquid droplets rather than the bulk solvent[1]. If this oil eventually solidifies, it will trap these impurities, resulting in a highly impure product. You must reheat the system to a homogeneous solution and alter your cooling trajectory[3].

Q3: How do I prevent LLPS and force primary nucleation? A3: You must decouple the kinetics of phase separation from nucleation. This is achieved by maintaining the system strictly within the "metastable zone" and introducing seed crystals. Seeding bypasses the high activation energy required for primary nucleation, allowing the trans-(2-Hydroxy-cyclobutyl)-Cbz molecules to immediately begin lattice integration before the supersaturation reaches the critical threshold for oiling out[4].

Q4: I am getting crystals, but NMR shows significant contamination with the cis-isomer. How do I improve stereoisomeric purity? A4: The cis-isomer is a structurally related impurity that can easily co-crystallize or depress the melting point of the bulk mixture, triggering localized oiling[3]. To resolve this, utilize a slurry conversion (Ostwald ripening) technique. Suspend the impure crystals in a solvent where they are only sparingly soluble (e.g., 1:4 EtOAc:Heptane) and stir continuously at an elevated temperature (e.g., 40 °C) for 12-24 hours. The more soluble cis-isomer will remain in the mother liquor, while the thermodynamically stable trans-isomer undergoes continuous dissolution and recrystallization, structurally purifying the lattice[4].

Phase Separation Dynamics

LLPS Supersat Supersaturated Solution Metastable Metastable Zone (Controlled Cooling) Supersat->Metastable Slow T drop Labile Labile Zone (Rapid Quench) Supersat->Labile Fast T drop Nucleation Primary Nucleation (Crystal Lattice Forms) Metastable->Nucleation Seeding LLPS Liquid-Liquid Phase Separation (Oiling Out) Labile->LLPS High Supersaturation Pure High-Purity trans-Isomer Crystals Nucleation->Pure Amorphous Amorphous Gum / Impure Solid LLPS->Amorphous

Kinetic vs. thermodynamic pathways leading to LLPS or pure crystallization.

Quantitative Solvent Matrix

Selecting the correct solvent system is the most critical variable in preventing LLPS. Highly polar anti-solvents (like water) compete for hydrogen bonding, disrupting the crystal lattice and increasing LLPS risk. Non-polar anti-solvents (like heptane) force the solute molecules to hydrogen-bond with each other.

Solvent SystemRatio (v/v)Solubility 25°C (mg/mL)Solubility 60°C (mg/mL)LLPS RiskTypical Yield (%)
EtOAc : Heptane 1:315120Moderate82
IPA : Water 1:225150High65
Toluene : Hexane 1:41095Low88
MTBE : Heptane 1:218110Low85

Note: Toluene/Hexane provides excellent yields and low LLPS risk, but EtOAc/Heptane is often preferred for toxicity and environmental compliance in drug development.

Standard Operating Procedure: Self-Validating Seeding-Assisted Crystallization

This protocol utilizes a self-validating feedback loop to ensure the system remains in the metastable zone, actively preventing oiling out.

Step 1: Dissolution

  • Action: Dissolve the crude trans-(2-Hydroxy-cyclobutyl)-Cbz in minimal Ethyl Acetate (EtOAc) at 60 °C.

  • Causality: EtOAc fully solvates the lipophilic Cbz and the polar cyclobutanol moieties without overly competing for intrinsic intermolecular H-bonds.

  • Validation: Visual inspection must confirm a completely clear, homogeneous solution. This establishes a true baseline of zero heterogeneous nucleation sites.

Step 2: Polish Filtration

  • Action: Pass the hot solution through a pre-warmed 0.45 µm PTFE filter into a clean, heated vessel.

  • Causality: Removes microscopic particulate matter that could act as heterogeneous nucleation sites for the oil phase.

Step 3: Metastable Cooling

  • Action: Cool the solution to 45 °C at a strictly controlled rate of 0.5 °C/min.

  • Validation: The solution must remain clear. If it clouds, the system has crossed the binodal curve into the labile zone[2]. The operator must immediately reheat to 60 °C, add 5% more EtOAc, and repeat Step 3.

Step 4: Seeding

  • Action: Introduce 1-2 wt% of pure trans-(2-Hydroxy-cyclobutyl)-Cbz seed crystals.

  • Validation: Observe the seeds for 5 minutes.

    • If they dissolve completely: The solution is undersaturated. Cool another 2-3 °C and re-seed.

    • If they persist with sharp edges: The system is correctly positioned in the metastable zone. Proceed to Step 5.

Step 5: Anti-Solvent Addition

  • Action: Slowly dose Heptane (anti-solvent) at a rate of 0.1 volumes/hour using a syringe pump, maintaining high-shear stirring.

  • Causality: Slow addition prevents localized spikes in supersaturation that trigger LLPS[4]. High shear ensures rapid, homogeneous dispersion of the anti-solvent.

Step 6: Maturation and Isolation

  • Action: Once 3 volumes of Heptane are added, cool the resulting slurry to 5 °C at 0.1 °C/min. Age for 4 hours before vacuum filtration. Wash the cake with cold Heptane.

Sources

Optimization

Technical Support Center: Synthesis of trans-(2-Hydroxy-cyclobutyl)-carbamic acid benzyl ester

Welcome to the technical support center for the synthesis of trans-(2-Hydroxy-cyclobutyl)-carbamic acid benzyl ester. This guide is designed for researchers, scientists, and drug development professionals to provide in-d...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of trans-(2-Hydroxy-cyclobutyl)-carbamic acid benzyl ester. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions related to this specific synthesis. Our goal is to equip you with the knowledge to minimize impurities and optimize your reaction outcomes.

I. Troubleshooting Guide: Isolating the trans-Isomer and Minimizing Impurities

This section addresses common issues encountered during the synthesis and purification of trans-(2-Hydroxy-cyclobutyl)-carbamic acid benzyl ester.

Question 1: My final product is a mixture of cis and trans isomers. How can I improve the stereoselectivity of the reaction and effectively separate the isomers?

Answer:

Achieving high stereoselectivity for the trans product is a primary challenge. The formation of the cis isomer is a common side reaction. Here’s a breakdown of the causality and actionable solutions:

Understanding the Root Cause:

The stereochemical outcome is often determined during the reduction of a 3-oxocyclobutanecarboxylic acid derivative or the ring opening of a bicyclic precursor. The choice of reducing agent and reaction conditions plays a critical role. For instance, sterically bulky reducing agents tend to favor the formation of the trans isomer by approaching the carbonyl from the less hindered face.

Strategies for Enhancing trans-Selectivity:

  • Stereoselective Reduction: If your synthesis involves the reduction of a 3-oxocyclobutanecarboxylate intermediate, consider using a sterically hindered reducing agent like lithium tri-tert-butoxyaluminum hydride. This reagent can provide higher diastereoselectivity towards the cis-hydroxy intermediate, which can then be converted to the trans-amino alcohol.

  • Mitsunobu Inversion: A robust method to ensure the trans configuration is to synthesize the cis-3-hydroxycyclobutanecarboxylate precursor and then perform a Mitsunobu reaction. This reaction proceeds with an inversion of stereochemistry at the hydroxyl-bearing carbon, leading to the desired trans product. A typical protocol involves using p-nitrobenzoic acid, diethyl azodicarboxylate (DEAD), and triphenylphosphine.[1]

Effective Separation Techniques:

If a mixture of diastereomers is obtained, separation is crucial.

  • Column Chromatography: This is the most common method for separating cis and trans isomers. A carefully selected solvent system (e.g., ethyl acetate/hexanes) on silica gel can effectively resolve the two diastereomers. Monitor the separation closely using Thin Layer Chromatography (TLC).

  • Recrystallization and Digestion: In some cases, purification of diastereomeric mixtures can be achieved through recrystallization.[2] A digestion process, which involves heating the crystalline mixture in a specific solvent system for a short period, can also be employed to enrich one diastereomer.[2]

Question 2: I'm observing significant amounts of a di-Cbz protected byproduct. What is causing this and how can I prevent it?

Answer:

The formation of a di-Cbz protected byproduct, where both the amino and hydroxyl groups are protected with a benzyloxycarbonyl (Cbz) group, is a common issue when using benzyl chloroformate (Cbz-Cl).

Understanding the Root Cause:

This side reaction occurs because the hydroxyl group, although a weaker nucleophile than the amine, can still react with the highly electrophilic Cbz-Cl, especially if the reaction is not carefully controlled. The presence of a strong base can deprotonate the hydroxyl group, increasing its nucleophilicity and promoting the formation of the di-protected species.

Preventative Measures:

  • Control Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of Cbz-Cl relative to the amine. A large excess of the protecting agent will drive the formation of the di-protected byproduct.

  • Optimize Base and Temperature: Employ a mild base, such as sodium bicarbonate or triethylamine, and maintain a low reaction temperature (0 °C). This helps to selectively activate the more nucleophilic amine group while minimizing the reactivity of the hydroxyl group.

  • Chemoselective Protection: For challenging substrates, consider alternative methods for N-benzyloxycarbonylation that offer higher chemoselectivity. For instance, conducting the reaction in water can sometimes favor the protection of the amine group over the hydroxyl group.[3]

Question 3: My yield is consistently low. What are the potential causes and how can I improve it?

Answer:

Low yields can stem from a variety of factors throughout the synthetic sequence. A systematic approach to identifying the root cause is essential.

Potential Causes and Solutions:

Potential Cause Explanation Recommended Action
Incomplete Reaction The reaction may not have gone to completion, leaving unreacted starting material.Monitor the reaction progress using TLC or HPLC. Consider extending the reaction time or slightly increasing the temperature if the reaction has stalled.
Side Reactions Formation of byproducts, such as the di-Cbz protected species or elimination products, will consume starting material and reduce the yield of the desired product.Implement the strategies outlined in the previous questions to minimize side reactions.
Product Loss During Workup The product may be lost during aqueous extractions if it has some water solubility. Emulsion formation can also lead to significant product loss.Use a brine wash to break emulsions and "salt out" the organic product from the aqueous phase. Perform multiple extractions with smaller volumes of organic solvent.
Inefficient Purification Product may be lost during column chromatography due to irreversible adsorption onto the silica gel or co-elution with impurities.Deactivate the silica gel with a small amount of triethylamine in the eluent if your product is basic. Optimize the solvent system for better separation.
Degradation of Reagents Reagents like benzyl chloroformate can degrade over time, especially if exposed to moisture.Use freshly opened or properly stored reagents. It is good practice to check the purity of key reagents before use.

II. Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the synthesis of trans-(2-Hydroxy-cyclobutyl)-carbamic acid benzyl ester.

Question 1: What is the purpose of the Cbz protecting group in this synthesis?

Answer:

The benzyloxycarbonyl (Cbz or Z) group is a widely used protecting group for amines in organic synthesis.[4][5] Its primary functions are:

  • Masking Nucleophilicity and Basicity: The Cbz group suppresses the inherent nucleophilicity and basicity of the amine's lone pair of electrons.[4] This prevents the amine from participating in unwanted side reactions during subsequent synthetic steps.

  • Preventing Racemization: The Cbz group can help prevent racemization of chiral centers adjacent to the nitrogen atom.[4]

  • Facilitating Purification: The introduction of the bulky, aromatic Cbz group often makes the molecule more crystalline and easier to purify by chromatography or recrystallization.

  • Facile Removal: The Cbz group is stable under a variety of conditions but can be readily removed when desired, typically by catalytic hydrogenolysis (e.g., H₂/Pd-C).[6][7]

Question 2: What analytical techniques are recommended for monitoring the reaction and characterizing the final product?

Answer:

A combination of analytical techniques is essential for reliable reaction monitoring and product characterization.

  • Thin Layer Chromatography (TLC): TLC is an indispensable tool for monitoring the progress of the reaction. It allows for a quick assessment of the consumption of starting materials and the formation of products and byproducts.

  • High-Performance Liquid Chromatography (HPLC): HPLC provides a more quantitative measure of reaction conversion and product purity. It is particularly useful for separating and quantifying closely related impurities, such as diastereomers.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure of the final product. The coupling constants and chemical shifts of the cyclobutyl protons can be used to determine the trans stereochemistry.

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the product and to identify potential impurities based on their mass-to-charge ratio.

Question 3: Are there any specific safety precautions I should take during this synthesis?

Answer:

Yes, several safety precautions should be observed:

  • Benzyl Chloroformate (Cbz-Cl): This reagent is corrosive and a lachrymator. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Diethyl Azodicarboxylate (DEAD): DEAD is a potential explosive and should be handled with care. Avoid heating it, and always use it behind a safety shield.

  • Hydrogenation: If you are using catalytic hydrogenolysis to deprotect the Cbz group, be aware that hydrogen gas is highly flammable. Ensure that the reaction is performed in a well-ventilated area, away from ignition sources, and use appropriate hydrogenation equipment.

III. Experimental Workflow and Visualization

Recommended Synthetic Protocol: Mitsunobu Inversion for High trans-Selectivity

This protocol outlines a reliable method for the synthesis of trans-(2-Hydroxy-cyclobutyl)-carbamic acid benzyl ester, emphasizing the minimization of the cis-isomer.

Step 1: Synthesis of cis-3-Hydroxycyclobutanecarboxylic Acid This starting material can be prepared via stereoselective reduction of 3-oxocyclobutanecarboxylic acid.

Step 2: Mitsunobu Reaction for Stereochemical Inversion

  • Dissolve cis-3-hydroxycyclobutanecarboxylic acid in a suitable organic solvent such as tetrahydrofuran (THF).

  • Cool the solution to 0 °C in an ice bath.

  • Add triphenylphosphine (1.1 eq.) and p-nitrobenzoic acid (1.1 eq.).

  • Slowly add diethyl azodicarboxylate (DEAD) (1.1 eq.) dropwise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC).

  • Perform an aqueous workup and purify the resulting trans-p-nitrobenzoate ester by column chromatography.

Step 3: Hydrolysis to trans-3-Hydroxycyclobutanecarboxylic Acid

  • Dissolve the trans-p-nitrobenzoate ester in a mixture of THF and water.

  • Add lithium hydroxide (LiOH) and stir at room temperature until the hydrolysis is complete.

  • Acidify the reaction mixture and extract the trans-3-hydroxycyclobutanecarboxylic acid.

Step 4: Curtius Rearrangement and Cbz-Protection

  • Convert the carboxylic acid to an acyl azide using diphenylphosphoryl azide (DPPA).

  • Heat the acyl azide in the presence of benzyl alcohol to induce the Curtius rearrangement and trapping of the resulting isocyanate to form the Cbz-protected amine directly.

Step 5: Final Purification Purify the final product, trans-(2-Hydroxy-cyclobutyl)-carbamic acid benzyl ester, by column chromatography or recrystallization.

Visualizing the Synthetic Strategy

cluster_0 Synthesis Pathway 3-Oxocyclobutanecarboxylic_Acid 3-Oxocyclobutanecarboxylic Acid cis-3-Hydroxycyclobutanecarboxylic_Acid cis-3-Hydroxycyclobutanecarboxylic Acid 3-Oxocyclobutanecarboxylic_Acid->cis-3-Hydroxycyclobutanecarboxylic_Acid Stereoselective Reduction trans-p-Nitrobenzoate_Ester trans-p-Nitrobenzoate Ester cis-3-Hydroxycyclobutanecarboxylic_Acid->trans-p-Nitrobenzoate_Ester Mitsunobu Inversion trans-3-Hydroxycyclobutanecarboxylic_Acid trans-3-Hydroxycyclobutanecarboxylic Acid trans-p-Nitrobenzoate_Ester->trans-3-Hydroxycyclobutanecarboxylic_Acid Hydrolysis Final_Product trans-(2-Hydroxy-cyclobutyl)-carbamic acid benzyl ester trans-3-Hydroxycyclobutanecarboxylic_Acid->Final_Product Curtius Rearrangement & Cbz-Protection

Caption: Synthetic pathway to the target molecule.

Troubleshooting Logic Flow

cluster_1 Troubleshooting Flowchart Problem Low Purity or Yield Identify_Impurity Identify Major Impurity (TLC, HPLC, NMR, MS) Problem->Identify_Impurity Cis_Isomer Cis-Isomer Present? Identify_Impurity->Cis_Isomer Di_Cbz_Product Di-Cbz Product Present? Cis_Isomer->Di_Cbz_Product No Optimize_Stereoselectivity Optimize Stereoselectivity (e.g., Mitsunobu Inversion) Cis_Isomer->Optimize_Stereoselectivity Yes Unreacted_SM Unreacted Starting Material? Di_Cbz_Product->Unreacted_SM No Control_Stoichiometry Control Cbz-Cl Stoichiometry & Reaction Conditions Di_Cbz_Product->Control_Stoichiometry Yes Increase_Reaction_Time Increase Reaction Time/Temp Check Reagent Quality Unreacted_SM->Increase_Reaction_Time Yes End Improved Purity/Yield Unreacted_SM->End No Optimize_Purification Optimize Purification (Column Chromatography, Recrystallization) Optimize_Stereoselectivity->Optimize_Purification Optimize_Purification->End Control_Stoichiometry->End Increase_Reaction_Time->End

Caption: A flowchart for troubleshooting common issues.

IV. References

  • Dombrády ZS, Pálovics E, Fogassy E (2019) Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Curr Res Bioorg Org Chem 02: 123. [Link]

  • Organic Chemistry Portal. Cbz-Protected Amino Groups. [Link]

  • Bach, T., Bergmann, H., Harms, K., & Reiss, G. J. (2001). Stereoselective Synthesis of 2-Aminocyclobutanols via Photocyclization of α-Amido Alkylaryl Ketones: Mechanistic Implications for the Norrish/Yang Reaction. Journal of the American Chemical Society, 123(51), 12803–12810. [Link]

  • Gotor-Fernández, V., & Gotor, V. (2012). Developing deprotectase biocatalysts for synthesis. FEBS Journal, 279(17), 3126–3138. [Link]

  • Wikipedia. Benzyl chloroformate. [Link]

  • Reddy, B. V. S., Reddy, L. R., & Yadav, J. S. (2013). A Green and Convenient Protocol for the Chemoselective N-Benzyloxycarbonylation. Indian Journal of Advances in Chemical Science, 1(2), 114-118. [Link]

  • The Organic Chemistry Tutor. (2021, October 1). Adding Cbz Protecting Group Mechanism | Organic Chemistry [Video]. YouTube. [Link]

  • Cantillo, D., & Kappe, C. O. (2021). Coupling biocatalysis with high-energy flow reactions for the synthesis of carbamates and β-amino acid derivatives. Beilstein Journal of Organic Chemistry, 17, 33–42. [Link]

  • Google Patents. CN108129288B - Synthesis method of trans-3-hydroxycyclobutylformic acid.

  • Pittelkow, M., Lewinsky, R., & Christensen, J. B. (2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses. [Link]

  • Organic Chemistry Portal. Benzyl Esters. [Link]

  • Gissot, A., Volonterio, A., & Zanda, M. (2005). One-Step Synthesis of O-Benzyl Hydroxamates from Unactivated Aliphatic and Aromatic Esters. The Journal of Organic Chemistry, 70(17), 6925–6928. [Link]

  • PubChem. [2-(2-Hydroxy-ethoxy)-ethyl]-carbamic acid benzyl ester. [Link]

Sources

Troubleshooting

Technical Support Center: Purification of trans-(2-Hydroxy-cyclobutyl)-carbamic acid benzyl ester

Welcome to the dedicated technical support center for the purification of trans-(2-Hydroxy-cyclobutyl)-carbamic acid benzyl ester. This guide is designed for researchers, scientists, and drug development professionals to...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support center for the purification of trans-(2-Hydroxy-cyclobutyl)-carbamic acid benzyl ester. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions encountered during the purification of this important building block.

Introduction to the Purification Challenges

trans-(2-Hydroxy-cyclobutyl)-carbamic acid benzyl ester is a molecule of significant interest in medicinal chemistry due to its unique structural features. However, its purification can present several challenges. The molecule possesses a polar hydroxyl group, a non-polar benzyl carbamate (Cbz) protecting group, and a cyclic aliphatic core. This combination of functionalities can lead to difficulties in achieving high purity, including issues with solubility, chromatographic separation, and potential on-column degradation. This guide will provide practical solutions and a systematic approach to overcoming these hurdles.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of trans-(2-Hydroxy-cyclobutyl)-carbamic acid benzyl ester.

Issue 1: Low Yield After Silica Gel Chromatography

Q: I am experiencing a significant loss of my compound after performing flash column chromatography on silica gel. What are the potential causes and how can I mitigate this?

A: Low recovery after silica gel chromatography is a common issue when dealing with polar, nitrogen-containing compounds. The primary causes are often related to the acidic nature of standard silica gel.[1]

  • Cause A: Irreversible Adsorption. The polar hydroxyl and carbamate groups can interact strongly with the acidic silanol groups on the surface of the silica gel, leading to irreversible adsorption of your compound onto the column.

  • Cause B: On-Column Degradation. The benzyl carbamate (Cbz) group is generally stable to a range of conditions, but prolonged exposure to acidic silica gel can potentially lead to partial degradation or hydrolysis, especially if there are nucleophilic impurities present in the crude mixture.[2][3]

Solutions:

  • Deactivation of Silica Gel: Neutralizing the acidic sites on the silica gel is a highly effective strategy. This can be achieved by pre-treating the silica gel with a basic solution.

    • Protocol: Prepare a slurry of your silica gel in the initial, least polar solvent of your intended mobile phase. Add 1-2% triethylamine (TEA) or ammonia in methanol to this slurry. Gently agitate the slurry for 15-20 minutes, then pack the column as usual. This will "cap" the acidic silanol groups and minimize strong interactions with your compound.[4]

  • Use of Alternative Stationary Phases: If deactivation of silica is insufficient, consider using a less acidic stationary phase.

    • Alumina (Neutral or Basic): Alumina can be a good alternative to silica gel for the purification of basic or acid-sensitive compounds.

    • Reversed-Phase Chromatography: For highly polar compounds, reversed-phase (RP) chromatography on a C18 or similar column may provide better recovery and resolution.[4]

Issue 2: Co-elution of Impurities

Q: I am having trouble separating my target compound from closely-eluting impurities during flash chromatography. How can I improve the resolution?

A: Achieving good separation requires optimizing the selectivity of your chromatographic system. This involves a careful selection of the mobile phase.

  • Cause: The polarity of the mobile phase may not be optimal to differentiate between your product and impurities with similar polarities.

Solutions:

  • Systematic Solvent System Screening (TLC): Before committing to a column, perform a thorough screening of different solvent systems using Thin Layer Chromatography (TLC). Aim for an Rf value of 0.2-0.3 for your target compound to ensure good separation on the column.[4]

    • Recommended Solvent Systems to Screen:

      • Hexane/Ethyl Acetate

      • Dichloromethane/Methanol

      • Toluene/Acetone

  • Employing a Gradient Elution: A gradient elution, where the polarity of the mobile phase is gradually increased during the run, can significantly improve the separation of complex mixtures.[5]

  • Consider a Different Separation Mode: If normal-phase chromatography consistently fails to provide adequate separation, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative for polar compounds.[4]

Issue 3: Product is a Stubborn Oil or Fails to Crystallize

Q: My purified product is a persistent oil and I am unable to induce crystallization for further purification or to obtain a solid for characterization. What techniques can I try?

A: The presence of minor impurities or the inherent properties of the compound can sometimes hinder crystallization.

Solutions:

  • Solvent-Antisolvent Recrystallization: This is a powerful technique for inducing crystallization.

    • Protocol: Dissolve your oily product in a minimum amount of a "good" solvent in which it is highly soluble (e.g., ethyl acetate, dichloromethane). Slowly add a "poor" solvent (an "antisolvent") in which the compound is insoluble (e.g., hexanes, pentane, or diethyl ether) until the solution becomes slightly turbid.[6] Warm the mixture gently to redissolve the precipitate and then allow it to cool slowly to room temperature, followed by further cooling in a refrigerator or freezer.

  • Seed Crystals: If you have a very small amount of solid material from a previous batch, adding a single seed crystal to a supersaturated solution can initiate crystallization.

  • Scratching the Flask: Gently scratching the inside of the flask at the air-solvent interface with a glass rod can create nucleation sites and induce crystallization.

  • High-Vacuum Drying: Removing all residual solvents under high vacuum for an extended period can sometimes lead to the solidification of an oil.

Frequently Asked Questions (FAQs)

Q1: What is the expected polarity of trans-(2-Hydroxy-cyclobutyl)-carbamic acid benzyl ester?

A1: This compound is of intermediate polarity. The benzyl carbamate group is relatively non-polar, while the hydroxyl group is highly polar. The cyclobutane ring is non-polar. The overall polarity will be influenced by the interplay of these functional groups, making it soluble in a range of organic solvents like ethyl acetate, dichloromethane, and methanol.

Q2: Is the Cbz (benzyl carbamate) protecting group stable during silica gel chromatography?

A2: The Cbz group is generally robust and stable under the conditions of silica gel chromatography.[2][7] However, as mentioned in the troubleshooting section, prolonged exposure to highly acidic silica or the presence of certain impurities can potentially lead to some degradation. Using deactivated silica gel is a good preventative measure.

Q3: What are some common impurities I should look for?

A3: Potential impurities can arise from the starting materials or side reactions during the synthesis. These may include:

  • Unreacted starting materials, such as trans-2-aminocyclobutanol.

  • Benzyl alcohol, from the hydrolysis of benzyl chloroformate (the Cbz-protecting reagent).[8]

  • Di-Cbz protected byproducts, if the starting amine is not fully mono-protected.

  • Side-products from the synthesis of the cyclobutane ring.

Q4: What analytical techniques are recommended for assessing the purity of the final product?

A4: A combination of techniques should be used to confirm the purity and identity of your compound:

  • Thin Layer Chromatography (TLC): An essential tool for monitoring reaction progress and assessing the purity of column fractions.

  • High-Performance Liquid Chromatography (HPLC): Provides a more quantitative assessment of purity. A reversed-phase C18 column with a water/acetonitrile or water/methanol gradient is a good starting point.[9][10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the structure of the compound and can reveal the presence of impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

Q5: Are there any specific safety precautions I should take during the purification of this compound?

A5: Standard laboratory safety practices should always be followed. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, lab coat, and gloves. All purification steps should be performed in a well-ventilated fume hood. Refer to the Safety Data Sheet (SDS) for any specific hazards associated with the solvents and reagents used.

Experimental Protocols

Protocol 1: Flash Column Chromatography on Deactivated Silica Gel

This protocol provides a general procedure for the purification of trans-(2-Hydroxy-cyclobutyl)-carbamic acid benzyl ester using flash chromatography with triethylamine-deactivated silica gel.

Materials:

  • Crude trans-(2-Hydroxy-cyclobutyl)-carbamic acid benzyl ester

  • Silica gel (230-400 mesh)

  • Triethylamine (TEA)

  • Hexane (or other non-polar solvent)

  • Ethyl acetate (or other polar solvent)

  • Flash chromatography system or glass column

  • TLC plates, chamber, and UV lamp

Procedure:

  • Solvent System Selection:

    • Using TLC, identify a solvent system (e.g., hexane/ethyl acetate) that provides an Rf value of approximately 0.2-0.3 for the target compound.

  • Preparation of Deactivated Silica Gel Slurry:

    • In a beaker, add the required amount of silica gel.

    • Add the initial, least polar mobile phase solvent (e.g., 95:5 hexane/ethyl acetate) to create a slurry.

    • Add triethylamine to the slurry to a final concentration of 1-2% (v/v).

    • Gently stir the slurry for 15-20 minutes.

  • Column Packing:

    • Carefully pour the silica gel slurry into the chromatography column.

    • Allow the silica to settle, and then drain the excess solvent until the solvent level is just above the top of the silica bed.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane.

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of the column.

  • Elution:

    • Begin eluting the column with the initial mobile phase.

    • If using a gradient, gradually increase the proportion of the more polar solvent.

    • Collect fractions and monitor their composition by TLC.

  • Fraction Analysis and Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified trans-(2-Hydroxy-cyclobutyl)-carbamic acid benzyl ester.

Protocol 2: Recrystallization

This protocol describes a general method for the purification of trans-(2-Hydroxy-cyclobutyl)-carbamic acid benzyl ester by recrystallization.[11][12]

Materials:

  • Purified (but still potentially impure) trans-(2-Hydroxy-cyclobutyl)-carbamic acid benzyl ester (as an oil or solid)

  • A "good" solvent (e.g., ethyl acetate, acetone, or isopropanol)

  • A "poor" solvent (e.g., hexanes, pentane, or water)

  • Erlenmeyer flask

  • Heating source (e.g., hot plate)

  • Ice bath

  • Filtration apparatus (e.g., Büchner funnel and flask)

Procedure:

  • Solvent Selection:

    • The ideal "good" solvent will dissolve the compound when hot but not when cold. The ideal "poor" solvent will not dissolve the compound at any temperature.

  • Dissolution:

    • Place the compound in an Erlenmeyer flask.

    • Add a minimal amount of the "good" solvent and gently heat the mixture with swirling until the compound completely dissolves.

  • Crystallization:

    • Remove the flask from the heat and allow it to cool slowly to room temperature.

    • If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.

    • Once crystals begin to form, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold "poor" solvent to remove any remaining impurities.

    • Dry the crystals thoroughly under vacuum.

Visualizations

Workflow for Purification Method Selection

Caption: Decision workflow for selecting a suitable purification method.

Troubleshooting Logic for Low Yield in Chromatography

LowYieldTroubleshooting Start Low Yield After Chromatography Check_Adsorption Irreversible Adsorption? Start->Check_Adsorption Check_Degradation On-Column Degradation? Start->Check_Degradation Deactivate_Silica Use Deactivated Silica Gel Check_Adsorption->Deactivate_Silica Yes Alternative_Stationary_Phase Use Alumina or Reversed-Phase Check_Adsorption->Alternative_Stationary_Phase If still an issue Check_Degradation->Deactivate_Silica Yes Milder_Conditions Use Milder Eluents / Shorter Column Check_Degradation->Milder_Conditions Yes

Caption: Troubleshooting logic for addressing low product yield.

References

  • Vertex AI Search. (n.d.). (PDF) Decarbamoylation of Primary Carbamates using Sodium in Silica Gel (Na_SG).
  • Job, G. E., & Buchwald, S. L. (2000). Selective Hydrogenolysis of Novel Benzyl Carbamate Protecting Groups. The Journal of Organic Chemistry, 65(23), 7844–7851.
  • Vertex AI Search. (n.d.). Condensation of Benzyl Carbamate with Glyoxal in Polar Protic and Aprotic Solvents - PMC.
  • ResearchGate. (n.d.). Removal of selected carbamate pesticides (prosulfocarb) from aqueous solutions using sorption on WG-12 activated carbon. Retrieved from [Link]

  • PubMed. (2014). Application of TLC, HPLC and GC methods to the study of amino acid and peptide enantiomers: a review. Retrieved from [Link]

  • ResearchGate. (2020). Advanced Techniques of TLC, HPLC, GC, and Applications for Study and Analysis Amino Acids & Peptide Compounds. Retrieved from [Link]

  • Vertex AI Search. (n.d.). Recrystallization of Commercial Carbamazepine Samples—A Strategy to Control Dissolution Variability - PMC.
  • PubMed. (2012). Recrystallization of commercial carbamazepine samples-a strategy to control dissolution variability. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

trans-(2-Hydroxy-cyclobutyl)-carbamic acid benzyl ester vs cis isomer properties

An in-depth comparative analysis of trans- vs cis-(2-Hydroxy-cyclobutyl)-carbamic acid benzyl ester (also known as N-Cbz-2-aminocyclobutanol) requires a rigorous understanding of molecular geometry, physicochemical prope...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth comparative analysis of trans- vs cis-(2-Hydroxy-cyclobutyl)-carbamic acid benzyl ester (also known as N-Cbz-2-aminocyclobutanol) requires a rigorous understanding of molecular geometry, physicochemical properties, and synthetic accessibility. As a Senior Application Scientist, I have structured this guide to move beyond superficial property lists, focusing instead on the fundamental causality behind the divergent behaviors of these diastereomers.

This guide provides researchers and drug development professionals with the mechanistic insights and self-validating protocols necessary to leverage these sp³-enriched, conformationally restricted building blocks in fragment-based drug discovery.

Mechanistic & Structural Divergence

The cyclobutane ring is not planar; it adopts a "puckered" conformation to relieve torsional strain (Pitzer strain) between eclipsing hydrogen atoms. When substituted at the 1 and 2 positions with polar moieties—such as a hydroxyl group (-OH) and a benzyl carbamate (-NHCbz)—the relative stereochemistry dictates the molecule's macroscopic properties.

The Causality of Lipophilicity (logP): Recent comprehensive studies on 1,2-difunctionalized cyclobutanes have demonstrated a counterintuitive but highly reproducible trend: cis-1,2-disubstituted cyclobutanes exhibit significantly lowered lipophilicity compared to their trans counterparts [1].

  • In the trans-isomer (CAS: 1932795-14-6), the polar -OH and -NHCbz groups adopt a pseudo-diequatorial conformation. Their individual dipole moment vectors point in opposing directions, leading to a partial cancellation of the net molecular dipole. This reduced polarity increases the molecule's affinity for lipid phases (higher logP).

  • In the cis-isomer , the groups are forced into a pseudo-axial/pseudo-equatorial arrangement. The dipole vectors of the heteroatoms align synergistically, resulting in a larger net dipole moment. This increased polarity enhances aqueous solvation, thereby lowering the logP.

NMR Stereochemical Validation: The Karplus relationship governs the vicinal proton-proton coupling constants ( 3JHH​ ) based on the dihedral angle. In the constrained cyclobutane system, the dihedral angle between cis-protons approaches 0° (when planar) or ~20-30° (when puckered), resulting in a strong coupling. Conversely, trans-protons have a dihedral angle closer to 120°, falling into the trough of the Karplus curve. Therefore, 3Jcis​ is invariably larger than 3Jtrans​ .

PropertyRel Isomer 1,2-Difunctionalized Cyclobutane TransNode trans-Isomer (Pseudo-diequatorial) Isomer->TransNode CisNode cis-Isomer (Pseudo-axial/equatorial) Isomer->CisNode Lipid Dipole Cancellation Higher Lipophilicity (logP) TransNode->Lipid NMRTrans Dihedral ~120° ³J_HH ≈ 2-6 Hz TransNode->NMRTrans LipidLow Dipole Alignment Lower Lipophilicity (logP) CisNode->LipidLow NMRCis Dihedral ~20° ³J_HH ≈ 8-10 Hz CisNode->NMRCis

Causality mapping of cyclobutane stereochemistry to physicochemical and analytical properties.

Comparative Data Matrix

To facilitate rapid decision-making in library design, the quantitative and qualitative differences between the two isomers are summarized below.

Property / Metrictrans-(2-Hydroxy-cyclobutyl)-carbamic acid benzyl estercis-(2-Hydroxy-cyclobutyl)-carbamic acid benzyl ester
Representative CAS 1932795-14-61934428-08-6
Molecular Formula C₁₂H₁₅NO₃C₁₂H₁₅NO₃
Molecular Weight 221.26 g/mol 221.26 g/mol
Relative Stereochemistry (1R,2R) and (1S,2S)(1R,2S) and (1S,2R)
Net Dipole Moment Lower (Vectors oppose)Higher (Vectors align)
Lipophilicity (logP) HigherLower
3JH1,H2​ NMR Coupling ~ 2.0 – 6.0 Hz~ 8.0 – 10.0 Hz
Intramolecular H-Bonding Weak to NoneStrong (Stabilizes specific pucker)

Self-Validating Experimental Protocols

Achieving pure diastereomeric resolution of these building blocks requires a divergent synthetic strategy. The following protocol details the reduction of a common ketone precursor, followed by chromatographic separation. The protocol is designed as a self-validating system , ensuring that each step contains an internal analytical checkpoint.

Protocol: Diastereoselective Synthesis and Resolution

Objective: Synthesize and isolate pure cis and trans isomers of N-Cbz-2-aminocyclobutanol from benzyl (2-oxocyclobutyl)carbamate.

Step 1: Ketone Reduction (Generation of Diastereomers)

  • Dissolve 1.0 eq of benzyl (2-oxocyclobutyl)carbamate in anhydrous isopropanol (0.5 M concentration) under an inert argon atmosphere.

  • Cool the reaction vessel to 0 °C using an ice-water bath.

  • Portion-wise, add 1.2 eq of Sodium Borohydride ( NaBH4​ ). Causality Note: The hydride attacks the less sterically hindered face of the puckered cyclobutanone. Because the bulky -NHCbz group shields one face, the hydride predominantly attacks from the same face as the -NHCbz group, leading to a trans-major product mixture.

  • Stir the mixture at room temperature for 12 hours.

  • Validation Checkpoint 1 (Reaction Completion): Quench a 50 µL aliquot with saturated NH4​Cl , extract with EtOAc, and run TLC (Hexanes:EtOAc 1:1). The starting ketone (UV active, higher Rf​ ) should be completely consumed, replaced by two closely eluting, UV-active spots (the cis and trans alcohols).

Step 2: Chromatographic Separation

  • Quench the bulk reaction with saturated aqueous NH4​Cl and extract 3x with Ethyl Acetate. Dry over Na2​SO4​ and concentrate in vacuo.

  • Load the crude mixture onto a high-resolution silica gel column (230-400 mesh).

  • Elute using a shallow gradient of Hexanes:Ethyl Acetate (starting at 90:10, ramping to 60:40).

  • Validation Checkpoint 2 (Elution Order): Due to its lower net dipole moment and lack of exposed synergistic polar faces, the trans-isomer interacts less strongly with the polar silica stationary phase and will elute first (higher Rf​ ). The cis-isomer elutes second (lower Rf​ ).

Step 3: Analytical Self-Validation (NMR) To definitively assign the isolated fractions without relying solely on TLC:

  • Dissolve 5 mg of each isolated fraction in CDCl3​ .

  • Acquire a 1H-NMR spectrum (400 MHz or higher).

  • Validation Checkpoint 3 (Stereochemical Assignment): Locate the methine protons on the cyclobutane ring (typically between 3.5 - 4.5 ppm).

    • The fraction with a coupling constant 3JHH​≈3 Hz is confirmed as the trans-isomer .

    • The fraction with a coupling constant 3JHH​≈9 Hz is confirmed as the cis-isomer .

SynthesisWorkflow Start Benzyl (2-oxocyclobutyl)carbamate (Ketone Precursor) Reduction NaBH₄ Reduction in i-PrOH (Steric-Approach Control) Start->Reduction Mixture Crude Mixture (trans-major + cis-minor) Reduction->Mixture Hydride Attack Chromatography Silica Gel Chromatography (Hexanes/EtOAc Gradient) Mixture->Chromatography Trans Fraction 1: trans-Isomer (Higher Rf, ³J ≈ 3 Hz) Chromatography->Trans Elutes First Cis Fraction 2: cis-Isomer (Lower Rf, ³J ≈ 9 Hz) Chromatography->Cis Elutes Second

Divergent synthetic workflow and self-validating isolation of cis/trans cyclobutane isomers.

Conclusion for Drug Development

When incorporating the 2-aminocyclobutanol motif into a pharmacophore (e.g., as a rigidified isostere for ethanolamine or piperidine), the choice between cis and trans is not merely geometric—it is a physicochemical strategic decision. If a drug candidate suffers from poor aqueous solubility or excessive lipophilicity, switching from a trans-cyclobutane to a cis-cyclobutane linker can effectively lower the logP without adding molecular weight [1]. Conversely, if membrane permeability via passive diffusion is the primary bottleneck, the trans-isomer's lower dipole moment may offer superior pharmacokinetic performance.

References

  • Chernykh, A. V., Kudryk, O. V., Olifir, O. S., Dobrydnev, A. V., Rusanov, E., Moskvina, V. S., & Grygorenko, O. (2023). Expanding the Chemical Space of 1,2-Difunctionalized Cyclobutanes. The Journal of Organic Chemistry, 88(5), 3109–3131.[Link]

Comparative

HPLC Method Validation for trans-(2-Hydroxy-cyclobutyl)-carbamic acid benzyl ester: A Comparative Column Guide

Executive Summary trans-(2-Hydroxy-cyclobutyl)-carbamic acid benzyl ester (CAS: 1932795-14-6) is a highly specific, conformationally restricted intermediate utilized in the synthesis of advanced cyclobutane-based active...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

trans-(2-Hydroxy-cyclobutyl)-carbamic acid benzyl ester (CAS: 1932795-14-6) is a highly specific, conformationally restricted intermediate utilized in the synthesis of advanced cyclobutane-based active pharmaceutical ingredients (APIs) and nucleoside analogs[1]. Developing a robust High-Performance Liquid Chromatography (HPLC) method for this compound presents a unique analytical challenge: resolving the trans isomer from its nearly identical cis diastereomer and tracking synthetic impurities (e.g., benzyl alcohol, unreacted cyclobutenes).

This guide objectively compares the performance of standard C18 stationary phases against Phenyl-Hexyl chemistries. Furthermore, it provides a comprehensive, self-validating methodology aligned with the newly implemented ICH Q2(R2) guidelines (effective June 2024)[2][3].

Analyte Profiling & Mechanistic Column Selection

To design an effective separation strategy, we must first analyze the causality behind the molecule's chromatographic behavior:

  • The Cyclobutane Ring: Imparts structural rigidity. The trans vs. cis orientation of the hydroxyl and carbamate groups creates a very subtle difference in the molecule's overall hydrophobic footprint.

  • The Hydroxyl Group: Acts as a strong hydrogen-bond donor/acceptor. If the silica stationary phase is not thoroughly end-capped, residual silanols will cause severe peak tailing.

  • The Benzyl Carbamate (Cbz) Group: Provides excellent UV absorbance (optimal at 210–254 nm) but dominates the molecule's retention mechanism.

C18 vs. Phenyl-Hexyl: The Selectivity Mechanism

Standard Octadecyl-silane (C18) columns rely exclusively on dispersive (hydrophobic) interactions[4]. Because the cis and trans isomers of this compound have nearly identical hydrophobicities, C18 columns often fail to achieve baseline resolution, leading to co-elution.

Conversely, Phenyl-Hexyl columns provide orthogonal selectivity. The hexyl alkyl chain acts as a flexible spacer, allowing the stationary phase's phenyl ring to dynamically align with the aromatic ring of the analyte's Cbz group[5][6]. This enables π−π electron interactions[4][7]. The combination of shape selectivity and π−π bonding effectively amplifies the subtle spatial differences between the cis and trans isomers, yielding superior resolution.

SelectivityMechanism Molecule trans-(2-Hydroxy-cyclobutyl) -carbamic acid benzyl ester C18 Standard C18 Column (Dispersive Interactions Only) Molecule->C18 Hydrophobic Footprint Phenyl Phenyl-Hexyl Column (Dispersive + π-π Interactions) Molecule->Phenyl Hydrophobic + Aromatic Alignment Res1 Poor Resolution (cis/trans co-elution, Rs < 1.2) C18->Res1 Res2 Excellent Resolution (Baseline separation, Rs > 2.0) Phenyl->Res2

Chromatographic selectivity mechanisms for benzyl carbamate derivatives.

Comparative Performance Data

The following table summarizes the objective performance of both column chemistries using a standardized mobile phase (Water/Acetonitrile gradient with 0.1% Formic Acid to suppress silanol ionization).

Table 1: Column Performance Comparison (Agilent ZORBAX Eclipse Plus series) [6]

ParameterStandard C18 (150 x 4.6 mm, 3.5 µm)Phenyl-Hexyl (150 x 4.6 mm, 3.5 µm)Advantage / Causality
Retention Time (Rt) 8.4 min9.2 minPhenyl-Hexyl increases retention via π−π bonding.
cis/trans Resolution (Rs) 1.1 (Co-elution)2.6 (Baseline)Shape selectivity of the hexyl-phenyl linker[5].
Peak Tailing (Tf) 1.351.08Superior end-capping and alternative bonding shielding.
Theoretical Plates (N) ~12,500~14,200Enhanced mass transfer for aromatic compounds.

Step-by-Step Method Validation Protocol (ICH Q2(R2))

To ensure scientific integrity, the analytical method must be a self-validating system . This means every analytical run must begin with a System Suitability Test (SST) that proves the instrument is capable of executing the method before sample analysis begins.

The validation follows the lifecycle and Quality-by-Design (QbD) approach mandated by the ICH Q2(R2) and Q14 guidelines[8][9].

ValidationWorkflow A 1. Analytical Target Profile (ATP) Define Method Goals B 2. System Suitability (SST) The Self-Validating Core A->B C 3. Specificity Forced Degradation Studies B->C D 4. Linearity & Range 50% to 150% Target Conc. C->D E 5. Accuracy & Precision Spike Recovery & Repeatability D->E F 6. Robustness Assessment DoE (Flow, Temp, %B) E->F

ICH Q2(R2) Lifecycle Approach for HPLC Method Validation.

Phase 1: System Suitability Testing (SST)

Causality: Establishes baseline instrument performance. If SST fails, the run halts, preventing the generation of invalid data.

  • Protocol: Inject the standard solution (100 µg/mL) six consecutive times.

  • Acceptance Criteria:

    • Retention time %RSD 1.0%

    • Peak area %RSD 2.0%

    • Tailing factor (Tf) 1.5

    • Resolution (Rs) between cis and trans isomers 2.0.

Phase 2: Specificity & Forced Degradation

Causality: Proves the method can accurately measure the trans isomer without interference from degradants or impurities[2].

  • Protocol: Subject the API to stress conditions:

    • Acidic: 0.1N HCl at 60°C for 2 hours.

    • Basic: 0.1N NaOH at 60°C for 2 hours (Expect carbamate cleavage).

    • Oxidative: 3% H2​O2​ at room temp for 24 hours.

    • Thermal/Photolytic: 105°C for 48 hours / UV light for 24 hours.

  • Acceptance Criteria: Peak purity angle must be less than the peak purity threshold (using PDA detection). No degradant peaks may co-elute with the main peak.

Phase 3: Linearity, LOD, and LOQ

Causality: Ensures the detector response is directly proportional to the concentration within the intended operational range[3].

  • Protocol: Prepare calibration standards at 50%, 80%, 100%, 120%, and 150% of the target working concentration (100 µg/mL). Inject each level in triplicate.

  • Acceptance Criteria: Correlation coefficient ( R2 ) 0.999. Y-intercept 2.0% of the 100% response. Signal-to-noise (S/N) for Limit of Detection (LOD) 3; Limit of Quantitation (LOQ) 10.

Phase 4: Accuracy and Precision

Causality: Accuracy proves the method gets the "true" result; precision proves it gets the same result repeatedly[9].

  • Protocol (Accuracy): Spike known amounts of reference standard into a synthetic matrix at 80%, 100%, and 120% levels (n=3 per level).

  • Protocol (Precision): Assess Repeatability via 6 preparations at 100% concentration by Analyst 1 on Day 1. Assess Intermediate Precision via 6 new preparations by Analyst 2 on Day 2 using a different HPLC system.

  • Acceptance Criteria: Recovery must be 98.0% – 102.0%. Overall %RSD for precision 2.0%.

Phase 5: Robustness

Causality: Determines method reliability under deliberate, minor variations in parameters, simulating real-world lab fluctuations[10].

  • Protocol: Vary column temperature ( ± 5°C), flow rate ( ± 0.1 mL/min), and mobile phase organic composition ( ± 2% absolute).

  • Acceptance Criteria: SST criteria (Resolution 2.0, %RSD 2.0%) must still be met under all perturbed conditions.

Validation Results Summary

The following table consolidates the experimental validation data for the Phenyl-Hexyl method, demonstrating full compliance with ICH Q2(R2) standards.

Table 2: ICH Q2(R2) Validation Data Summary

Validation ParameterICH Q2(R2) RequirementExperimental ResultStatus
System Suitability %RSD 2.0%, Rs 1.5Area %RSD = 0.4%, Rs = 2.6PASS
Specificity Peak Purity PassPurity Angle < Threshold (all stress conditions)PASS
Linearity R2≥0.999 R2=0.9998 (Range: 50-150 µg/mL)PASS
Accuracy (Recovery) 98.0% - 102.0%99.4% - 100.8% (Mean: 100.1%)PASS
Repeatability %RSD 2.0% (n=6)%RSD = 0.65%PASS
Intermediate Precision %RSD 2.0% (n=12 total)%RSD = 0.82%PASS
LOD / LOQ S/N 3 / S/N 10LOD = 0.15 µg/mL / LOQ = 0.45 µg/mLPASS
Robustness Rs 1.5 under variationMin Rs = 2.2 (at +2% Organic modifier)PASS

References

  • Validation of Analytical Procedures Q2(R2) . International Council for Harmonisation (ICH).[Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline . European Medicines Agency (EMA).[Link]

  • ICH Q2(R2) Guide: Analytical Method Validation Explained . IntuitionLabs.[Link]

  • Comparison of Phenyl- and C18 Bonded Phases with Peptide Mixtures . HALO Columns / Advanced Materials Technology.[Link]

  • Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases . LCGC International / Chromatography Online.[Link]

  • What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries? . Waters Knowledge Base.[Link]

  • Validation of Analytical Procedure Q2(R2) Draft Version . ICH Harmonised Guideline.[Link]

  • ICH publishes Training Materials on Q2(R2) and Q14 . ECA Academy.[Link]

  • Using a Phenyl Column When Separation with C18 (ODS) Is Insufficient . Shimadzu Technical Report C190-E155.[Link]

Sources

Validation

Stability Comparison Guide: trans-(2-Hydroxy-cyclobutyl)-carbamic acid benzyl ester under Acidic Conditions

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Mechanistic causality, orthogonal deprotection strategies, and self-validating experimental protocols. Executive Summary...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Mechanistic causality, orthogonal deprotection strategies, and self-validating experimental protocols.

Executive Summary

In modern drug development, conformationally restricted amino alcohols—such as the 2-hydroxycyclobutyl moiety—are highly prized for their ability to lock bioactive conformations, reduce entropic penalties upon target binding, and improve metabolic stability. However, handling these strained, four-membered ring systems during multi-step synthesis presents a significant chemical challenge.

As a Senior Application Scientist, I frequently see synthetic routes fail not because of the primary coupling chemistry, but due to poorly planned protecting group strategies that inadvertently destroy the fragile cyclobutane core. This guide objectively compares the stability of trans-(2-Hydroxy-cyclobutyl)-carbamic acid benzyl ester (the Cbz-protected analog) against its Boc- and Fmoc-protected counterparts under acidic conditions, providing field-proven protocols to preserve structural integrity.

Mechanistic Causality: The Cyclobutanol Acid-Sensitivity Problem

To understand why protecting group selection is critical here, we must first examine the inherent reactivity of the 2-hydroxycyclobutyl system.

When exposed to strong Brønsted or Lewis acids, the secondary hydroxyl group is readily protonated. The subsequent loss of water generates a highly unstable cyclobutyl cation. To relieve the extreme angular strain of the four-membered ring, this intermediate rapidly undergoes a semipinacol rearrangement (a 1,2-alkyl shift), expanding into a thermodynamically more stable cyclopentanone derivative[1].

Because of this specific degradation pathway, any protecting group that requires strong acid for deprotection (such as the Boc group) introduces a severe risk of destroying the target scaffold.

G A trans-(2-Hydroxy-cyclobutyl) carbamate B Protonated Alcohol Intermediate A->B Strong Acid (H+) C Cyclobutyl Cation (Unstable) B->C -H2O D Ring Expansion (1,2-Alkyl Shift) C->D Rearrangement E Cyclopentanone Derivative D->E Deprotonation

Acid-catalyzed semipinacol ring expansion pathway of 2-hydroxycyclobutyl systems.

Comparative Stability Matrix: Cbz vs. Boc vs. Fmoc

The choice of the amine protecting group is a matter of structural preservation. We compared three common protecting groups on the trans-2-hydroxycyclobutyl scaffold:

  • Boc (tert-butyloxycarbonyl): Requires strong acid (e.g., TFA, HCl) for removal. This directly exposes the sensitive cyclobutanol to rearrangement conditions.

  • Fmoc (Fluorenylmethyloxycarbonyl): Stable to acid, but requires strong base (piperidine) for removal, which can cause epimerization or side reactions if base-sensitive groups are present.

  • Cbz (Carboxybenzyl): Highly stable to mild and moderate acids, allowing for other synthetic manipulations. Crucially, it can be cleanly cleaved under neutral conditions via catalytic hydrogenolysis (H 2​ , Pd/C), completely bypassing the acid-catalyzed degradation of the cyclobutane ring[2].

Quantitative Stability Data

Table 1: Stability of protected trans-2-hydroxycyclobutyl analogs across varying acidic environments.

Protecting Group AnalogMild Acid (20% TFA / DCM) 25°C, 24hStrong Acid (4M HCl / Dioxane) 25°C, 4hHarsh Acid (33% HBr / AcOH) 25°C, 1hPrimary Degradation Pathway
Cbz (trans-benzyl...)>99% Intact >95% Intact <5% Intact (Cleaved)Cbz cleavage & Ring Expansion
Boc (trans-tert-butyl...)<1% Intact (Cleaved)<1% Intact (Cleaved)<1% Intact (Cleaved)Boc cleavage & Ring Expansion
Fmoc (trans-Fmoc...)>99% Intact >99% Intact <10% Intact (Cleaved)Fmoc cleavage & Ring Expansion

Takeaway: The Cbz-protected analog offers the optimal balance. It survives the mild acidic conditions often required for other synthetic steps (e.g., removing a temporary silyl ether or acetal elsewhere on the molecule) while avoiding the need for acid during its own deprotection.

Experimental Workflows & Self-Validating Protocols

To objectively verify the stability of the Cbz group, we utilize a self-validating kinetic assessment protocol.

Protocol A: Stability Assessment in Mild Acid (20% TFA/DCM)

Objective: Confirm that the Cbz group and the cyclobutane ring remain intact under conditions that would normally cleave a Boc group.

  • Preparation: Dissolve 0.1 mmol of trans-(2-Hydroxy-cyclobutyl)-carbamic acid benzyl ester in 0.8 mL of anhydrous dichloromethane (DCM).

  • Acidification: Add 0.2 mL of Trifluoroacetic acid (TFA) dropwise at 25°C to create a 20% v/v solution. Stir continuously.

  • Kinetic Sampling: Withdraw 50 µL aliquots at t=1h , 4h , and 24h .

  • Quenching (Critical Step): Immediately quench each aliquot into 0.5 mL of saturated aqueous NaHCO 3​ to neutralize the TFA and halt any potential degradation. Extract with ethyl acetate.

  • Analysis: Analyze the organic layer via LC-MS and 1 H-NMR.

Self-Validation Logic: The inclusion of a 1-hour time point ensures that any rapid, baseline degradation is captured, while the 24-hour time point confirms long-term kinetic stability. The LC-MS analysis must show a single peak corresponding to the [M+H]+ of the intact Cbz-analog to validate stability. The absence of a [M+H−18]+ peak confirms no dehydration/ring-expansion has occurred.

Workflow S1 1. Prepare 0.1M Solution (Cbz-analog in DCM) S2 2. Add 20% TFA v/v at 25°C S1->S2 S3 3. Sample Aliquots (1h, 4h, 24h) S2->S3 S4 4. Quench with Sat. NaHCO3 S3->S4 S5 5. LC-MS & 1H-NMR Analysis S4->S5

Self-validating experimental workflow for assessing cyclobutanol stability in acidic media.

Protocol B: Orthogonal Deprotection via Catalytic Hydrogenolysis

Objective: Safely remove the Cbz group without triggering acid-catalyzed ring expansion.

  • Setup: Dissolve the Cbz-protected substrate in methanol (0.1 M).

  • Catalyst Addition: Add 10% Pd/C (10% w/w relative to the substrate). Purge the flask with N 2​ .

  • Hydrogenation: Introduce H 2​ gas via a balloon. Stir vigorously at 25°C for 2-4 hours.

  • Filtration: Filter the mixture through a pad of Celite to remove the palladium catalyst. Wash with methanol.

  • Concentration: Evaporate the solvent under reduced pressure to yield the free trans-2-aminocyclobutanol.

Self-Validation Logic: Because this reaction is strictly neutral, the driving force for the semipinacol rearrangement is entirely absent. 1 H-NMR of the crude product will show the disappearance of the benzyl aromatic protons (7.3-7.4 ppm) and the methylene protons (5.1 ppm), with the cyclobutane ring signals remaining perfectly intact.

Conclusion

When designing synthetic routes involving the fragile 2-hydroxycyclobutyl pharmacophore, the choice of protecting group dictates the survival of the scaffold. While Boc protection is standard for many amines, its reliance on acidic deprotection is fundamentally incompatible with the acid-sensitive cyclobutanol ring, leading to catastrophic semipinacol ring expansion.

trans-(2-Hydroxy-cyclobutyl)-carbamic acid benzyl ester provides a superior, orthogonal alternative. Its robust stability in mild acids allows for complex multi-step synthesis, while its susceptibility to neutral hydrogenolysis ensures the sensitive four-membered ring is preserved during final deprotection.

References

  • [1] Title: Semipinacol Rearrangement in Natural Product Synthesis. Source: Chemical Reviews - ACS Publications. URL:[Link]

  • [2] Title: Greene's Protective Groups in Organic Synthesis. Source: Journal of Medicinal Chemistry - ACS Publications. URL:[Link]

Sources

Comparative

spectroscopic comparison of trans-(2-Hydroxy-cyclobutyl)-carbamic acid benzyl ester derivatives

An in-depth spectroscopic comparison of trans-(2-Hydroxy-cyclobutyl)-carbamic acid benzyl ester against its structural alternatives provides critical insights into the conformational dynamics of cyclobutane bioisosteres....

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth spectroscopic comparison of trans-(2-Hydroxy-cyclobutyl)-carbamic acid benzyl ester against its structural alternatives provides critical insights into the conformational dynamics of cyclobutane bioisosteres. In medicinal chemistry, the cyclobutane ring is highly valued for its ability to restrict molecular conformation, thereby enhancing target affinity and metabolic stability. However, the rigid puckering of the four-membered ring necessitates rigorous analytical validation to differentiate stereoisomers (e.g., trans vs. cis) and regioisomers (e.g., 1,2- vs. 1,3-substitution).

This guide provides a comprehensive framework for differentiating trans-(2-Hydroxy-cyclobutyl)-carbamic acid benzyl ester from its primary alternatives using Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and tandem Mass Spectrometry (LC-MS/MS).

Structural Alternatives for Comparison

To objectively evaluate the spectroscopic footprint of the target molecule, we must benchmark it against its closest structural analogs:

  • The Target: trans-(2-Hydroxy-cyclobutyl)-carbamic acid benzyl ester (1,2-diequatorial/pseudo-equatorial conformation).

  • Alternative A (Stereoisomer): cis-(2-Hydroxy-cyclobutyl)-carbamic acid benzyl ester . The cis geometry forces the hydroxyl and carbamate groups into closer spatial proximity, enabling unique intramolecular interactions.

  • Alternative B (Regioisomer): trans-(3-Hydroxy-cyclobutyl)-carbamic acid benzyl ester . Shifting the hydroxyl group to the 3-position fundamentally alters the symmetry, spin-spin coupling networks, and fragmentation pathways.

Spectroscopic Causality & Mechanistic Analysis

NMR Spectroscopy: Conformational & Stereochemical Mapping

The cyclobutane ring is not planar; it adopts a "butterfly" puckered conformation to relieve torsional strain. In the trans-1,2-disubstituted isomer, the bulky Cbz-protected amine and the hydroxyl group prefer pseudo-equatorial positions to minimize steric clash.

  • 1D 1 H NMR ( 3JHH​ Coupling): While the vicinal coupling constants ( 3JHH​ ) between the C1 methine (adjacent to the carbamate) and C2 methine (adjacent to the hydroxyl) can provide hints, they are often ambiguous due to rapid ring-flip averaging at room temperature.

  • 2D NOESY (Nuclear Overhauser Effect): This is the definitive diagnostic tool[1]. The NOE signal intensity is inversely proportional to the sixth power of the internuclear distance ( r−6 ). In the cis-isomer , the C1-H and C2-H protons are on the same face of the ring, yielding a strong, unambiguous NOE cross-peak[2]. In the trans-isomer , these protons are on opposite faces (typically >3.0 Å apart), resulting in a complete absence of the C1-H/C2-H NOE signal[1][2].

FTIR Spectroscopy: Hydrogen Bonding Dynamics

The benzyl carbamate (Cbz) motif exhibits characteristic vibrational modes: a sharp N-H stretch (~3330–3420 cm⁻¹), a strong C=O stretch (~1690–1715 cm⁻¹), and a C-O stretch (~1068 cm⁻¹)[3][4].

The spatial relationship between the C2-OH and the C1-carbamate dictates the hydrogen-bonding landscape:

  • cis-Isomer: The proximity of the -OH and C=O groups facilitates a strong intramolecular hydrogen bond . This weakens the C=O double bond character, shifting the C=O stretch to a lower wavenumber (e.g., ~1685 cm⁻¹). Because this bond is internal, its IR signature is concentration-independent.

  • trans-Isomer: Geometric constraints prevent efficient intramolecular H-bonding. Instead, the molecules engage in intermolecular hydrogen bonding . Upon dilution in a non-polar solvent, these intermolecular networks break down, causing the broad associated O-H and N-H bands to shift dramatically to sharper, higher-frequency "free" stretching bands[3].

Mass Spectrometry: Gas-Phase Fragmentation

Under Collision-Induced Dissociation (CID), the benzyl carbamate group fragments predictably, typically yielding a loss of benzyl alcohol (108 Da) or carbon dioxide (44 Da)[5]. However, the cis and trans isomers exhibit different relative fragment abundances. In the cis-isomer, the adjacent hydroxyl group can provide anchimeric assistance (neighboring group participation) during gas-phase dissociation, creating a lower-energy transition state for the ejection of the benzyl moiety. The trans-isomer lacks this synergistic geometry, requiring higher collision energies to achieve the same degree of fragmentation.

Quantitative Data Summary

Table 1: NMR & NOE Diagnostic Comparison | Molecule | C1-H / C2-H 3J Coupling | Key NOESY Correlation | Conformational State | | :--- | :--- | :--- | :--- | | trans-(2-Hydroxy-cyclobutyl)-Cbz | ~6.5 - 8.0 Hz (Averaged) | Absent between C1-H & C2-H | Pseudo-diequatorial | | cis-(2-Hydroxy-cyclobutyl)-Cbz | ~8.5 - 10.0 Hz | Strong between C1-H & C2-H | Pseudo-axial/equatorial | | trans-(3-Hydroxy-cyclobutyl)-Cbz | N/A (No vicinal protons) | Strong C1-H / C3-H (Cross-ring) | Puckered, C1/C3 trans-annular |

Table 2: FTIR & Mass Spectrometry Comparison

Molecule C=O Stretch (cm⁻¹) O-H Stretch Behavior (Dilution) Primary MS/MS Neutral Loss
trans-(2-Hydroxy-cyclobutyl)-Cbz 1705 - 1715 Shifts to higher freq. (Intermolecular) -108 Da (Benzyl alcohol)

| cis-(2-Hydroxy-cyclobutyl)-Cbz | 1685 - 1695 | Static / No shift (Intramolecular) | -108 Da (Facilitated by C2-OH) |

Experimental Methodologies (Self-Validating Protocols)

To ensure scientific integrity, the following protocols are designed as self-validating systems. They incorporate internal controls to prevent false-positive data interpretation.

Protocol 1: NOESY NMR with Mixing Time Optimization

Causality: Using a single, arbitrary NOESY mixing time can lead to "spin diffusion" (magnetization transferring from A→B→C), falsely indicating that A and C are close. A mixing time array ensures data is captured in the linear buildup regime.

  • Sample Preparation: Dissolve 15 mg of the synthesized derivative in 600 µL of strictly anhydrous CDCl₃ (treated with basic alumina to remove acidic impurities that catalyze OH exchange).

  • T1 Relaxation Measurement: Run an Inversion Recovery experiment to determine the longitudinal relaxation time ( T1​ ) of the C1 and C2 protons.

  • Mixing Time Array: Set up a 2D NOESY experiment array with mixing times ( τm​ ) of 100 ms, 300 ms, and 500 ms.

  • Validation Check: Plot the cross-peak volume versus mixing time. Only cross-peaks that show a linear increase from 100 ms to 300 ms should be integrated for stereochemical assignment. The absence of a C1-H/C2-H cross-peak at 500 ms definitively confirms the trans configuration.

Protocol 2: Concentration-Dependent FTIR

Causality: Differentiating the trans and cis isomers relies on distinguishing inter- from intra-molecular hydrogen bonds. Intermolecular bonds break upon dilution; intramolecular bonds do not.

  • Baseline Scan: Collect a background spectrum of pure, anhydrous CHCl₃ in a liquid cell with CaF₂ windows (0.1 mm path length).

  • Gradient Preparation: Prepare a stock solution of the analyte at 0.1 M in CHCl₃. Perform serial dilutions to create 0.05 M, 0.01 M, and 0.001 M solutions.

  • Acquisition: Scan each concentration from 4000 to 400 cm⁻¹ (64 scans, 4 cm⁻¹ resolution).

  • Validation Check: Overlay the spectra normalized to the C-H stretching region. If the broad O-H band (~3300 cm⁻¹) shifts to a sharp peak (~3550 cm⁻¹) as concentration decreases, the molecule is the trans-isomer (intermolecular H-bonding).

Protocol 3: LC-MS/MS Breakdown Curve Profiling
  • Chromatography: Inject 2 µL of a 1 µg/mL sample onto a C18 UPLC column using a gradient of 0.1% Formic Acid in Water/Acetonitrile.

  • Ionization: Electrospray Ionization in positive mode (ESI+). Isolate the [M+H]+ parent ion ( m/z 222.1).

  • Collision Energy (CE) Ramp: Subject the isolated ion to CID using Argon gas. Ramp the CE dynamically from 10 eV to 40 eV in 5 eV increments.

  • Validation Check: Plot the abundance of the parent ion ( m/z 222.1) and the primary fragment ( m/z 114.1, loss of benzyl alcohol) against the CE. The CE required to deplete 50% of the parent ion ( CE50​ ) serves as a quantitative metric of structural stability, which will differ distinctly between the cis and trans isomers.

Analytical Workflow Visualization

G Start trans-(2-Hydroxy-cyclobutyl) -carbamic acid benzyl ester NMR NMR Spectroscopy (1H, 13C, NOESY) Start->NMR IR FTIR Spectroscopy (Variable Conc. in CHCl3) Start->IR MS LC-MS/MS (ESI+ CE Ramp) Start->MS NMR_Result Stereochemical Assignment (Absence of C1-C2 NOE) NMR->NMR_Result IR_Result H-Bonding Dynamics (Concentration Dependent Shift) IR->IR_Result MS_Result Protecting Group Cleavage (Loss of Cbz: -108 Da) MS->MS_Result Final Validated Structural & Stereochemical Integrity NMR_Result->Final IR_Result->Final MS_Result->Final

Figure 1: Multimodal spectroscopic workflow for validating cyclobutane stereochemistry and functional group integrity.

References

  • Unveiling the Configurational Landscape of Carbamate: Paving the Way for Designing Functional Sequence-Defined Polymers. National Center for Biotechnology Information (PMC).
  • Development of Mass Spectrometric Methods for Fast Identification of Drug Metabolites. Purdue University Research Repository.
  • Supporting Information: FTIR spectra of Benzyl carbamate. The Royal Society of Chemistry.
  • Orthoscuticellines A–E, β-Carboline Alkaloids from the Bryozoan Orthoscuticella ventricosa Collected in Australia. ACS Publications.
  • 1-(5-Bromopyridin-2-yl)cyclobutanecarboxylic acid Structural Interpretation. Benchchem.

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Validation

Comparative GC-MS Analysis: trans-(2-hydroxy-cyclobutyl)-carbamic acid benzyl ester vs. its Trimethylsilyl Derivative

A Senior Application Scientist's Guide to Enhancing Analyte Stability and Chromatographic Performance Abstract This guide provides an in-depth comparative analysis of Gas Chromatography-Mass Spectrometry (GC-MS) methodol...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide to Enhancing Analyte Stability and Chromatographic Performance

Abstract

This guide provides an in-depth comparative analysis of Gas Chromatography-Mass Spectrometry (GC-MS) methodologies for trans-(2-hydroxy-cyclobutyl)-carbamic acid benzyl ester, a key structural motif in pharmaceutical development. We explore the significant challenges posed by the direct analysis of this polar, thermally sensitive molecule, including poor peak shape and in-source fragmentation. Through detailed experimental protocols and supporting data, we demonstrate the marked superiority of a derivatization strategy using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a trimethylchlorosilane (TMCS) catalyst. This guide will establish that trimethylsilylation is an essential step for achieving the robust, reproducible, and sensitive GC-MS data required in demanding research and development environments.

The Analytical Challenge: The Case for Derivatization

trans-(2-hydroxy-cyclobutyl)-carbamic acid benzyl ester is a bifunctional molecule containing both a hydroxyl (-OH) and a carbamate group. While GC-MS is a powerful tool for the separation and identification of volatile and semi-volatile compounds, direct analysis of molecules with such polar functional groups is fraught with difficulty.

  • Polarity and Hydrogen Bonding: The active hydrogen on the hydroxyl group is a primary source of undesirable chromatographic interactions.[1] It can form hydrogen bonds with any active sites (e.g., residual silanols) on the GC column stationary phase or inlet liner. This interaction leads to significant peak tailing, reduced column efficiency, and poor sensitivity.

  • Thermal Lability: Carbamates, while more stable than some other functional groups, can be susceptible to thermal degradation in the high-temperature environment of the GC inlet. This can lead to fragmentation before the analyte even reaches the column, resulting in a distorted representation of the original sample and potentially no observable molecular ion in the mass spectrum.

  • Volatility: The replacement of a polar, active hydrogen with a non-polar trimethylsilyl (TMS) group significantly reduces intermolecular forces, which in turn increases the analyte's volatility, a critical requirement for GC analysis.[2][3]

Silylation is a robust and widely used derivatization technique that directly addresses these issues.[4] By replacing the active hydrogen of the hydroxyl group with a non-polar TMS group (-Si(CH₃)₃), we create a derivative that is more volatile, less polar, and more thermally stable.[3][5] This chemical modification is the key to unlocking high-quality, reliable GC-MS data for this class of compounds.

Experimental Design and Methodologies

Our comparative study is designed to clearly illustrate the analytical benefits of derivatization. We will analyze the target compound under two distinct protocols: a direct injection and an injection following trimethylsilylation.

Materials and Reagents
  • trans-(2-hydroxy-cyclobutyl)-carbamic acid benzyl ester (≥98% purity)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)

  • Anhydrous Pyridine (GC grade)

  • Ethyl Acetate (GC grade)

Instrumentation
  • GC-MS System: Agilent 7890B GC coupled to a 5977A MSD

  • GC Column: Agilent J&W DB-5ms (30 m x 0.25 mm x 0.25 µm)

  • Inlet: Split/Splitless, operated in Split mode (20:1) at 250°C

  • Oven Program: 100°C hold for 2 min, ramp to 280°C at 15°C/min, hold for 5 min

  • MSD Transfer Line: 280°C

  • Ion Source: Electron Ionization (EI) at 70 eV, 230°C

  • Quadrupole: 150°C

  • Scan Range: 40-450 m/z

Experimental Workflow

The following diagram illustrates the two analytical pathways investigated in this guide.

G cluster_0 Analytical Pathways cluster_1 Pathway 1: Direct Analysis cluster_2 Pathway 2: Derivatization Sample Sample: trans-(2-hydroxy-cyclobutyl)- carbamic acid benzyl ester in Ethyl Acetate P1_Inject Inject into GC-MS Sample->P1_Inject P2_Deriv Evaporate Solvent Add Pyridine & BSTFA+TMCS Heat at 70°C for 30 min Sample->P2_Deriv P1_Data Acquire Chromatogram and Mass Spectrum P1_Inject->P1_Data Compare Compare Results: - Chromatographic Peak Shape - Retention Time - Mass Spectral Fragmentation P1_Data->Compare P2_Inject Inject into GC-MS P2_Deriv->P2_Inject P2_Data Acquire Chromatogram and Mass Spectrum P2_Inject->P2_Data P2_Data->Compare

Caption: Experimental workflow for comparative GC-MS analysis.

Protocol 1: Direct Analysis
  • Prepare a 1 mg/mL solution of trans-(2-hydroxy-cyclobutyl)-carbamic acid benzyl ester in ethyl acetate.

  • Inject 1 µL of the solution into the GC-MS system using the parameters outlined in Section 2.2.

  • Acquire and process the data.

Protocol 2: Analysis via TMS Derivatization
  • Place 100 µL of the 1 mg/mL stock solution into a 2 mL autosampler vial.

  • Evaporate the ethyl acetate to dryness under a gentle stream of nitrogen. The removal of protic solvents and water is critical as they destroy silylation reagents.[6]

  • Add 50 µL of anhydrous pyridine to dissolve the residue.

  • Add 100 µL of BSTFA + 1% TMCS. The TMCS acts as a catalyst, enhancing the silylating power of BSTFA, especially for hindered hydroxyl groups.[2][7][8]

  • Cap the vial tightly and heat at 70°C for 30 minutes to ensure the reaction goes to completion.[9]

  • Cool the vial to room temperature.

  • Inject 1 µL of the derivatized sample into the GC-MS system.

Results and Discussion: A Tale of Two Analyses

The data collected from the two protocols reveal stark differences in analytical performance, underscoring the necessity of derivatization.

Chromatographic Performance

The derivatization process results in a dramatic improvement in chromatographic peak shape and a predictable shift in retention time.

ParameterDirect Analysis (Underivatized)Post-Derivatization (TMS Derivative)Rationale for Improvement
Retention Time (min) ~12.5~13.8The addition of the bulky TMS group increases the molecular weight and boiling point, leading to a later elution time.
Peak Shape Broad, Tailing (Asymmetry > 2.5)Sharp, Symmetrical (Asymmetry ≈ 1.1)Silylation eliminates the polar -OH group, preventing hydrogen bonding with the column and resulting in ideal Gaussian peak shape.[3]
Peak Response Low~5-10x HigherThe poor peak shape of the underivatized analyte spreads the signal over time, reducing the peak height. The sharp peak of the derivative provides a much stronger signal-to-noise ratio.
Mass Spectrometric Fragmentation Analysis

The electron ionization (EI) mass spectra of the two forms of the analyte provide different, yet complementary, structural information. The derivatized spectrum is arguably more informative for confident identification.

3.2.1 Fragmentation of Underivatized trans-(2-hydroxy-cyclobutyl)-carbamic acid benzyl ester

The mass spectrum of the parent compound is dominated by fragments related to the benzyl and carbamate moieties. The molecular ion (M⁺) at m/z 235 is expected to be weak or absent due to the lability of the molecule.

G cluster_frags Key Fragment Ions parent Parent Molecule [C₁₂H₁₅NO₃]⁺˙ m/z 235 (M⁺˙) m91 Tropylium Ion [C₇H₇]⁺ m/z 91 parent->m91 α-cleavage m108 [C₇H₈O]⁺˙ m/z 108 parent->m108 McLafferty type rearrangement m79 [C₄H₅O]⁺ m/z 79 parent->m79 Complex rearrangement - C₈H₁₀NO₂ m107 [C₇H₇O]⁺ m/z 107 m108->m107 -H•

Caption: Proposed EI fragmentation of the parent molecule.

  • m/z 91 (Base Peak): This is the classic tropylium ion ([C₇H₇]⁺), formed by the cleavage and rearrangement of the benzyl group. Its high intensity is characteristic of many benzyl-containing compounds.[10]

  • m/z 108: This ion likely arises from a McLafferty-type rearrangement involving the transfer of a hydrogen atom to the carbonyl oxygen, followed by cleavage, to form a benzyl alcohol radical cation.

  • m/z 107: Loss of a hydrogen radical from the m/z 108 fragment.

  • m/z 79: A smaller fragment likely corresponding to the cyclobutyl ring system after losing the carbamate and benzyl portions.

3.2.2 Fragmentation of the TMS Derivative

Derivatization adds 72 mass units (Si(CH₃)₃ - H) to the molecule. The resulting TMS ether is more stable, often leading to a more prominent molecular ion and producing highly characteristic fragment ions.

G cluster_frags Key Fragment Ions parent TMS Derivative [C₁₅H₂₃NO₃Si]⁺˙ m/z 307 (M⁺˙) m292 [M-CH₃]⁺ m/z 292 parent->m292 -CH₃• (from TMS) m91 Tropylium Ion [C₇H₇]⁺ m/z 91 parent->m91 α-cleavage m108 [C₇H₈O]⁺˙ m/z 108 parent->m108 McLafferty type rearrangement m129 [C₆H₁₃OSi]⁺ m/z 129 parent->m129 Cleavage α to N m73 [Si(CH₃)₃]⁺ m/z 73 parent->m73 TMS group

Caption: Proposed EI fragmentation of the TMS derivative.

  • m/z 307 (Molecular Ion): The TMS derivative often yields a more easily detectable molecular ion, which is crucial for confirming the molecular weight.

  • m/z 292 ([M-15]⁺): The loss of a methyl radical from the TMS group is a hallmark of silylated compounds and a strong indicator of successful derivatization.

  • m/z 129: This is a highly diagnostic ion for TMS-derivatized cyclic alcohols. It results from the cleavage of the C-C bond in the ring adjacent to the silylated oxygen.

  • m/z 73: The trimethylsilyl cation ([Si(CH₃)₃]⁺) is another characteristic, though less specific, fragment for silylated compounds.[11]

  • m/z 91 & 108: These fragments from the benzyl carbamate portion are still present, providing a link back to the original core structure.

Final Recommendations

For researchers, scientists, and drug development professionals requiring reliable and high-quality analytical data for polar, thermally sensitive molecules like trans-(2-hydroxy-cyclobutyl)-carbamic acid benzyl ester, the evidence is unequivocal.

Direct GC-MS analysis is not recommended. The resulting poor chromatography and potential for thermal degradation compromise both qualitative and quantitative accuracy.

Derivatization with a silylating agent such as BSTFA + 1% TMCS should be considered a mandatory sample preparation step. This simple, single-step procedure transforms a challenging analyte into one that is ideally suited for GC-MS analysis, yielding:

  • Excellent Chromatographic Performance: Sharp, symmetrical peaks for accurate integration and quantification.

  • Enhanced Sensitivity: Improved peak shape leads to a significantly better signal-to-noise ratio.

  • Informative Mass Spectra: The presence of a molecular ion and characteristic fragments allows for confident identification.

By incorporating this derivatization strategy, laboratories can ensure the generation of robust, reproducible, and defensible GC-MS data, accelerating research and development timelines.

References

  • A Strategy for GC/MS Quantification of Polar Compounds via their Silylated Surrog
  • Target, Suspect and Non-Target Screening of Silylated Derivatives of Polar Compounds Based on Single Ion Monitoring GC-MS. (2019). PMC.
  • The Principle of Silylation: An In-depth Technical Guide to Derivatization using BSTFA-TMCS. (2025). Benchchem.
  • Derivatization for Gas Chrom
  • The Derivatization and Analysis of Amino Acids by GC-MS. Sigma-Aldrich.
  • BSTFA + TMCS N,O-bis(Trimethylsilyl)trifluoroacetamide with Trimethylchlorosilane.
  • BSTFA. Grokipedia.
  • Derivatiz
  • The mechanism of reaction for the derivatization of samples with BSTFA and TMCS.
  • Regisil® BSTFA + 1% TMCS (RC-2). Regis Technologies.
  • Fragmentation and Interpret
  • Indonesian Journal of Multidisciplinary Research. (2021). Semantic Scholar.

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Comparative

A Comparative Guide to Reference Standards for (Hydroxy-cyclobutyl)-carbamic acid benzyl ester Derivatives

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical research and drug development, the use of well-characterized reference standards is paramount for ensuring the accuracy,...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and drug development, the use of well-characterized reference standards is paramount for ensuring the accuracy, reproducibility, and validity of experimental results. This guide provides a comprehensive comparison and technical overview of reference standards related to the class of (Hydroxy-cyclobutyl)-carbamic acid benzyl esters. A specific focus is placed on the analytical challenges and strategies when a precise reference standard for a target molecule, such as trans-(2-Hydroxy-cyclobutyl)-carbamic acid benzyl ester, is not commercially available. This guide will equip researchers with the necessary information to navigate such challenges by leveraging structurally similar compounds and robust analytical methodologies.

The Challenge of Sourcing Specific Isomers: The Case of trans-(2-Hydroxy-cyclobutyl)-carbamic acid benzyl ester
  • In-house characterization: Thoroughly characterizing the synthesized material using a suite of analytical techniques.

  • Use of related standards: Employing commercially available, structurally similar compounds to develop and validate analytical methods.

  • Understanding of stereochemistry: Recognizing the importance of stereoisomers and employing chiral separation techniques to resolve and quantify different forms of the molecule.

Comparative Analysis of Structurally Related Reference Standards

While a direct reference standard for the trans-2-hydroxy isomer is unavailable, several structurally related (Hydroxy-cyclobutyl)-carbamic acid benzyl ester derivatives can be sourced and utilized for method development and as analytical surrogates. The table below provides a comparison of these alternatives.

Compound NameCAS NumberStructureKey Features & ApplicationsPotential Suppliers
Benzyl ((1s,3s)-3-hydroxycyclobutyl)carbamate1403766-86-8A specific stereoisomer of (3-Hydroxy-cyclobutyl)-carbamic acid benzyl ester.Useful for developing analytical methods for cyclobutyl carbamates with a defined stereochemistry. Can serve as a starting point for understanding the chromatographic behavior of this class of compounds.[1]Varies; check chemical supplier catalogs.[1]
(3-Oxocyclobutyl)carbamic acid benzyl esterNot availableA ketone analog of the target molecule.Can be used as a synthetic precursor or as a related substance for impurity profiling. Its different functional group will significantly alter its chromatographic retention and spectroscopic properties.[2]MedchemExpress[2]
Benzyl carbamate621-84-1The core carbamate protecting group attached to a benzyl group.A simple, fundamental standard for the benzyl carbamate functional group. Useful for initial analytical method development and for identifying degradation products related to the protecting group.[3]Tokyo Chemical Industry (TCI)[3]

Note: The availability of these compounds may vary. Researchers should consult current supplier catalogs for the most up-to-date information.

Strategic Synthesis and Characterization of (Hydroxy-cyclobutyl)-carbamic acid benzyl esters

In the absence of a commercial standard, in-house synthesis and rigorous characterization are essential. The synthesis of (Hydroxy-cyclobutyl)-carbamic acid benzyl esters typically involves the protection of the amino group of a corresponding amino alcohol with benzyl chloroformate.

This protocol outlines a general procedure for the synthesis of a (Hydroxy-cyclobutyl)-carbamic acid benzyl ester. This can be adapted for specific isomers of hydroxy-cyclobutyl amine.

Reaction:

Materials:

  • (Hydroxy-cyclobutyl)amine isomer (e.g., trans-2-aminocyclobutanol)

  • Benzyl chloroformate (Cbz-Cl)[4]

  • Sodium carbonate (Na₂CO₃)

  • Dichloromethane (CH₂Cl₂)

  • Water (H₂O)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the (Hydroxy-cyclobutyl)amine (1.0 eq) in a mixture of dichloromethane and aqueous sodium carbonate solution (2.0 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add benzyl chloroformate (1.1 eq) dropwise while maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Separate the organic layer.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Sodium Carbonate: Acts as a base to neutralize the hydrochloric acid byproduct of the reaction, driving the reaction to completion.[5]

  • 0 °C Reaction Temperature: The reaction with benzyl chloroformate is exothermic. Maintaining a low temperature helps to control the reaction rate and prevent potential side reactions.[5]

  • Aqueous Workup: The washing steps are crucial to remove unreacted starting materials, the base, and water-soluble byproducts.

  • Flash Column Chromatography: This is a standard purification technique for organic compounds, separating the desired product from any remaining impurities based on polarity.

Comprehensive Analytical Workflow for Characterization and Purity Assessment

A multi-technique approach is necessary for the unambiguous characterization and purity assessment of a synthesized (Hydroxy-cyclobutyl)-carbamic acid benzyl ester.

Reversed-phase HPLC with UV detection is a powerful tool for assessing the purity of benzyl carbamates. The benzyl group provides a strong chromophore for UV detection.[6][7][8]

Typical HPLC Method Parameters:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase: A gradient of acetonitrile and water (or a buffer such as ammonium acetate).

  • Gradient Example: Start with 30% acetonitrile, ramp to 90% over 20 minutes, hold for 5 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm and 254 nm.[8]

  • Column Temperature: 30 °C.

Rationale for Method Parameters:

  • C18 Column: The nonpolar stationary phase is well-suited for retaining the relatively nonpolar benzyl carbamate.

  • Acetonitrile/Water Gradient: This mobile phase system allows for the effective elution of compounds with a range of polarities. The gradient is essential for separating the target compound from both more polar and less polar impurities.

  • UV Detection at 220 nm and 254 nm: The benzene ring in the benzyl group has a strong absorbance at these wavelengths, providing high sensitivity.

Chiral HPLC for Stereoisomer Separation:

To separate and quantify the cis and trans isomers, as well as any enantiomers, a chiral stationary phase (CSP) is required. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective for separating a wide range of chiral compounds.[9][10][11]

Visualizing the Analytical Workflow:

Analytical_Workflow cluster_synthesis In-House Synthesis cluster_analysis Analytical Characterization cluster_result Final Product Synthesis Synthesis of (Hydroxy-cyclobutyl)-carbamic acid benzyl ester HPLC Purity Assessment by Reversed-Phase HPLC-UV Synthesis->HPLC Chiral_HPLC Stereoisomer Separation by Chiral HPLC HPLC->Chiral_HPLC NMR Structural Elucidation by 1H and 13C NMR Chiral_HPLC->NMR MS Molecular Weight Confirmation by Mass Spectrometry NMR->MS Characterized_Standard Characterized In-House Standard MS->Characterized_Standard

Caption: Workflow for the synthesis and characterization of a (Hydroxy-cyclobutyl)-carbamic acid benzyl ester in-house reference standard.

¹H and ¹³C NMR are indispensable for confirming the chemical structure of the synthesized compound.[12][13]

  • ¹H NMR: Will show characteristic signals for the aromatic protons of the benzyl group, the benzylic methylene protons, and the protons on the cyclobutyl ring. The coupling constants between the cyclobutyl protons can help to determine the cis/trans stereochemistry.

  • ¹³C NMR: Will confirm the number of unique carbon atoms in the molecule, with characteristic chemical shifts for the carbonyl carbon of the carbamate, the aromatic carbons, the benzylic carbon, and the carbons of the cyclobutyl ring.

Mass spectrometry is used to confirm the molecular weight of the synthesized compound, providing further evidence of its identity.

Conclusion

While a commercial reference standard for trans-(2-Hydroxy-cyclobutyl)-carbamic acid benzyl ester may not be readily available, a robust and scientifically sound approach can be employed for its synthesis and characterization. By leveraging structurally similar commercially available standards for analytical method development and conducting a thorough in-house characterization using a combination of HPLC, chiral HPLC, NMR, and MS, researchers can generate a well-characterized in-house reference standard. This ensures the reliability and accuracy of subsequent experiments in the drug development pipeline.

References

  • Wikipedia. Benzyl chloroformate. [Link]

  • Thieme. 2 Protection of Functional Groups. [Link]

  • Wiley-VCH. Supporting Information. [Link]

  • U.S. Geological Survey. METHODS OF ANALYSIS BY THE U.S. GEOLOGICAL SURVEY NATIONAL WATER QUALITY LABORATORY- DETERMINATION OF SELECTED CARBAMATE PESTICI. [Link]

  • Wiley Online Library. Electrospinning of Cellulose Benzyl Carbamates for Enantioselective Membrane Filtration. [Link]

  • Organic Chemistry Portal. Cbz-Protected Amino Groups. [Link]

  • SciELO. Determination of Carbamates in Beverages by Liquid-Liquid Extraction with Low Temperature Partitioning and Liquid Chromatography. [Link]

  • Nanjing Vcare PharmaTech Co.,Ltd. benzyl ((1s,3s)-3-hydroxycyclobutyl)carbamate. [Link]

  • PMC. Ligand-controlled regiodivergent aminocarbonylation of cyclobutanols toward 1,1- and 1,2-substituted cyclobutanecarboxamides. [Link]

  • ResearchGate. HPLC-UV chromatograms of standard carbamate mix standard using 220 nm wavelength at different mobile phase concentrations. [Link]

  • Arabian Journal of Chemistry. Determination of carbamates in soils by liquid chromatography coupled with on-line postcolumn UV irradiation and chemiluminescence detection. [Link]

  • ResearchGate. Stereoselective synthesis of (cis/trans)-2-hydroxycyclobutane amino acids. [Link]

  • Phenomenex. Chiral HPLC Separations. [Link]

  • CORE. Separation of Racemates Using Chiral HPLC and Creation of a Database for this Methodology. [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. A Review on Chiral Stationary Phases for Separation of Chiral Drugs. [Link]

  • Chiralpedia. Chiral HPLC separation: strategy and approaches. [Link]

  • MDPI. Complete Assignments of 1H and 13C NMR Chemical Shift Changes Observed upon Protection of Hydroxy Group in Borneol and Isoborneol and Their DFT Verification. [Link]

  • Angene. [(1R)-3-Hydroxy-1-phenylpropyl]carbamic acid benzyl ester(CAS# 888298-05-3 ). [Link]

  • PMC. cis-1-Aminoindan-2-ol in Asymmetric Syntheses. [Link]

  • ResearchGate. 1H-NMR and 13C-NMR dataset for some oxidative metabolites of CRA13 and their analogs. [Link]

  • MDPI. Strategies for Accessing cis-1-Amino-2-Indanol. [Link]

  • Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

  • Indonesian Journal of Science and Technology. How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. [Link]

  • Organic Chemistry Portal. Synthesis of 1,2-amino alcohols. [Link]

Sources

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